Technical Documentation Center

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
  • CAS: 2137618-34-7

Core Science & Biosynthesis

Foundational

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, a chiral piperidinone derivative of significant interest in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, a chiral piperidinone derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical insights into the characterization and handling of this compound.

Introduction and Nomenclature

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous drug classes.[1][2] The introduction of specific stereochemistry and functional groups, such as the amino and cyclopropyl moieties in Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, can profoundly influence its pharmacological and pharmacokinetic properties. The "Rel" descriptor indicates the relative stereochemistry between the chiral centers at positions 5 and 6 is (5R, 6S) or (5S, 6R). This guide will focus on the (5R, 6S) relative configuration.

Systematic Name (IUPAC): rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Chemical Structure:

Caption: 2D structure of (5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueRationale/Source
Molecular FormulaC₈H₁₄N₂OBased on structure
Molecular Weight154.21 g/mol Calculated from formula
AppearanceWhite to off-white solidBy analogy to similar small organic molecules like 5-Amino-1-methylpiperidin-2-one hydrochloride.[3]
Melting Point>180 °C (with decomposition)High melting points are common for piperidinones with amino groups due to strong intermolecular hydrogen bonding.[4]
Boiling PointDecomposes before boilingExpected for compounds with multiple hydrogen bond donors/acceptors.
SolubilitySoluble in water and polar organic solvents (e.g., methanol, ethanol)The presence of the amino and amide groups suggests good solubility in polar protic solvents.[3] The cyclopropyl group adds some lipophilicity.
pKa (of the amine)8.5 - 9.5The pKa of the amino group is expected to be slightly lower than that of a simple primary amine due to the electron-withdrawing effect of the lactam carbonyl group. The stereochemical orientation of the amino group (axial vs. equatorial) can also influence basicity.[5]
LogP-0.5 to 0.5The hydrophilic amino and amide groups are expected to be balanced by the lipophilic cyclopropyl and piperidine ring, resulting in a relatively low LogP value.

Synthesis and Chemical Reactivity

The synthesis of chiral substituted piperidinones is a well-established area of organic chemistry.[1] A plausible synthetic strategy for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one could involve a diastereoselective reaction as a key step.

Plausible Synthetic Approach

A potential synthetic route could start from a suitable chiral precursor, such as a derivative of glutamic acid.[6] A key step could be an intramolecular cyclization or a diastereoselective addition to a precursor enolate.[7][8]

Caption: A generalized synthetic workflow for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.

Chemical Reactivity and Stability
  • Amine Reactivity: The primary amine at the C5 position is a nucleophilic center and can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.

  • Lactam Reactivity: The lactam (cyclic amide) is relatively stable but can be hydrolyzed under strong acidic or basic conditions.[9]

  • Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). However, prolonged exposure to high temperatures or extreme pH may lead to degradation.[9] The presence of the amino group might make it susceptible to oxidation.

Analytical Characterization

The unambiguous characterization of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one requires a combination of spectroscopic and chromatographic techniques. Of particular importance is the confirmation of the relative and absolute stereochemistry.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the connectivity of the atoms. 2D NMR techniques like COSY, HSQC, and HMBC would be used to assign all proton and carbon signals. The coupling constants between the protons at C5 and C6 would be crucial for confirming their trans relationship.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the lactam, and C-H stretches of the cyclopropyl and piperidine rings.

Chromatographic Methods: Chiral HPLC

Due to the chiral nature of the molecule, enantiomeric purity is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the enantiomers.[10]

Expert Insight: The lack of a strong UV chromophore in the target molecule presents an analytical challenge.[4] Therefore, a pre-column derivatization step to introduce a chromophore is a highly recommended strategy to enhance detection sensitivity and potentially improve chiral resolution.[4][11]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

This protocol is a representative method adapted from established procedures for similar chiral amines and piperidine derivatives.[4][11]

1. Materials and Reagents:

  • Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (racemic and enantiopure standards, if available)

  • Derivatizing agent: e.g., para-toluenesulfonyl chloride (PTSC)[4] or 3,5-dinitrobenzoyl chloride.

  • Base: e.g., triethylamine or pyridine

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Isopropanol (IPA) - all HPLC grade.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H are often effective for piperidine derivatives.[12][13]

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve approximately 1 mg of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in 1 mL of DCM.

  • Add 1.2 equivalents of triethylamine.

  • Add 1.1 equivalents of the derivatizing agent (e.g., PTSC) and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Conditions:

Table 2: Representative Chiral HPLC Conditions

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20, v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for PTSC derivative[4])
Injection Volume 10 µL

4. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the derivatized racemic standard to confirm the separation of the two enantiomers and determine their retention times. The resolution between the two peaks should be greater than 1.5.

  • Inject the derivatized sample solution to determine the enantiomeric purity.

Caption: Workflow for chiral HPLC analysis with pre-column derivatization.

Potential Applications and Scientific Interest

Aminopiperidinone derivatives are of significant interest in medicinal chemistry due to their potential as bioactive agents.[14][15] The specific structural features of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one suggest several areas of potential therapeutic relevance:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in CNS-active drugs.[15] The amino group could interact with various receptors and enzymes in the brain.

  • Enzyme Inhibition: The lactam ring and the stereochemically defined substituents could allow for specific interactions with the active sites of enzymes, such as proteases or kinases.

  • Synthetic Building Block: This molecule can serve as a valuable chiral building block for the synthesis of more complex drug candidates.[11]

The precise biological activity would depend on the specific target and would need to be determined through extensive pharmacological screening.

Conclusion

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a chiral molecule with a rich chemical landscape and significant potential in drug discovery. While direct experimental data is sparse, this guide provides a comprehensive overview of its likely physical and chemical properties based on established chemical principles and data from related structures. The provided analytical methodologies, particularly the chiral HPLC protocol, offer a robust starting point for researchers working with this and similar compounds. Further investigation into the synthesis and biological activity of this molecule is warranted to fully explore its therapeutic potential.

References

  • Harper, N. J., & Chignell, C. F. (1964). THE CHEMISTRY AND PHARMACOLOGY OF SOME 4-AMINOPIPERIDINES AND THEIR DERIVATIVES. Journal of Medicinal Chemistry, 7(6), 729-732. [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2321-2324. [Link]

  • Aboul-Enein, H. Y., & Ghanem, A. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Biochemical and Biophysical Methods, 66(1-3), 173-181. [Link]

  • NextSDS. (n.d.). 2-Piperidinone,5-amino-6-(2-methylphenyl)-,(5R,6S)-rel-(9CI). Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Witek, J., Keller, M., & Kuhn, B. (2020). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(1-2), 212-234. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Pharmaffiliates. (n.d.). rel-(5R,6S)-2-((4-Chlorophenyl)amino)-5-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)-5,6-dihydro-4H-1,3-oxazin-4-one. Retrieved from [Link]

  • Didier, A., et al. (2002). Diastereoselective Hydroxylation of 6-substituted piperidin-2-ones. An Efficient Synthesis of (2S,5R)-5-hydroxylysine and Related Alpha-Amino Acids. The Journal of Organic Chemistry, 67(24), 8447-8455. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]

  • PubChem. (n.d.). Compound Summary for CID 70683024. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (5S,6S,9R)-5-Amino-6-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Didier, A., et al. (2002). Diastereoselective hydroxylation of 6-substituted piperidin-2-ones. An efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids. The Journal of Organic Chemistry, 67(24), 8447-8455. [Link]

  • PubChem. (n.d.). Compound Summary for CID 62404. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 130382086. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 68787037. Retrieved from [Link]

  • Si, C. M., et al. (2014). Diastereoconvergent synthesis of trans-5-hydroxy-6-substituted-2-piperidinones by addition-cyclization-deprotection process. Organic Letters, 16(16), 4328-4331. [Link]

  • ChemBK. (2024). 5-Amino-1-methylpiperidin-2-one hydrochloride. Retrieved from [Link]

  • Ali, A., & Khan, N. H. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(1), 31-36. [Link]

  • Google Patents. (2020). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • PubChem. (n.d.). Compound Summary for CID 1456803-38-5. Retrieved from [Link]

  • Lee, J., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 471, 137123. [Link]

  • ChemBase. (n.d.). Piperidine,1-[[(5R,6S)-5-(1-hydroxy-1-methylethyl)-4-methoxy-6-(1-methylpropyl)-1,3-cyclohexadien-1-yl]carbonyl]-2,2,6,6-tetramethyl-, rel-. Retrieved from [Link]

  • ChemBase. (n.d.). 6-amino-1-cyclopropyl-5-[1-oxo-2-[2-(1-piperidinyl)anilino]ethyl]pyrimidine-2,4-dione. Retrieved from [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(17), 1438-1451. [Link]

  • MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 146189160. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 71751185. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). piperidine. Retrieved from [Link]

Sources

Exploratory

Stereochemical Characterization of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one: A Comprehensive Analytical Guide

An in-depth technical guide on the stereochemical characterization of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, designed for researchers, analytical chemists, and drug development professionals. Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the stereochemical characterization of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, designed for researchers, analytical chemists, and drug development professionals.

Executive Summary

In modern drug development, piperidin-2-one (valerolactam) derivatives serve as highly versatile, privileged pharmacophores. The compound rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride [1] presents a specific analytical challenge due to its two contiguous stereocenters at C5 and C6. The "Rel-(5R,6S)" nomenclature denotes a defined relative configuration (a specific diastereomer), but as a racemate, it consists of an equimolar mixture of (5R,6S) and (5S,6R) enantiomers.

In my tenure overseeing structural elucidation pipelines, I have found that relying on synthetic assumptions for such highly functionalized, conformationally flexible rings is a perilous strategy. This whitepaper details a self-validating, multi-modal analytical workflow to rigorously establish both the relative and absolute stereochemistry of this molecule.

Analytical Workflow Architecture

To achieve unassailable stereochemical assignments, we must decouple the determination of relative stereochemistry from absolute configuration. We utilize Nuclear Magnetic Resonance (NMR) to confirm the diastereomeric relationship, followed by Chiral High-Performance Liquid Chromatography (HPLC) to resolve the enantiomers, and finally Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) to assign the absolute configuration.

G A Synthesis of rac-(5R,6S) B 1D/2D NMR Analysis (Relative Stereochemistry) A->B Confirm Diastereomer C Chiral HPLC Separation (Enantiomer Resolution) B->C Isolate Enantiomers D VCD & DFT Calculations (Absolute Configuration) C->D Solution-Phase Analysis E Single-Crystal XRD (Orthogonal Validation) C->E Solid-State Analysis

Workflow for the stereochemical characterization of chiral piperidin-2-one derivatives.

Elucidating Relative Stereochemistry: NMR Spectroscopy

Before attempting chiral resolution, we must mathematically prove the relative spatial arrangement of the C5-amino and C6-cyclopropyl groups. Scalar coupling constant ( 3J ) analysis and Nuclear Overhauser Effect (NOE) spectroscopy remain the central pillars of relative stereochemical elucidation[2].

Causality and Mechanism

The piperidin-2-one ring typically adopts a pseudo-chair or half-chair conformation. The Karplus equation correlates the 3JH5,H6​ coupling constant with the dihedral angle between the vicinal protons.

  • Trans-diaxial (anti-periplanar): Yields a large coupling constant (~9–12 Hz)[3].

  • Cis (axial-equatorial) or Trans-diequatorial (gauche): Yields a smaller coupling constant (~2–5 Hz)[3].

Because intermediate 3J values can be ambiguous due to conformational averaging, we mandate the orthogonal use of 2D NOESY or ROESY. NOE provides spatial restraints; a strong cross-peak between H5 and H6 confirms their spatial proximity (< 5 Å), which is characteristic of a cis or trans-diequatorial relationship, whereas a lack of NOE combined with a large 3J firmly establishes a trans-diaxial arrangement[4].

NMR_Logic Start Analyze H5-H6 Relationship J_Coupling Extract 3J(H5,H6) from 1H NMR Start->J_Coupling NOE Measure NOESY/ROESY Cross-peaks Start->NOE Large_J Large 3J (~9-12 Hz) J_Coupling->Large_J Small_J Small 3J (~2-5 Hz) J_Coupling->Small_J Strong_NOE Strong H5-H6 NOE NOE->Strong_NOE Weak_NOE Weak/No H5-H6 NOE NOE->Weak_NOE Trans_Diaxial Trans-diaxial (Anti-periplanar) Large_J->Trans_Diaxial Cis_AxEq Cis (Axial-Equatorial) or Trans-diequatorial Small_J->Cis_AxEq Strong_NOE->Cis_AxEq Weak_NOE->Trans_Diaxial

Logical decision tree for assigning relative stereochemistry using NMR data.

Protocol 1: Self-Validating NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the hydrochloride salt[1] in 600 µL of DMSO- d6​ . DMSO is specifically chosen to disrupt intermolecular hydrogen bonding that would otherwise broaden the primary amine signals[5].

  • Acquisition: Acquire 1D 1 H, 2D COSY, and 2D NOESY (mixing time 300-500 ms) at 298 K on a 500 MHz spectrometer.

  • Internal Validation Step: Before interpreting H5/H6 relationships, verify the NOESY spectrum by checking for strong cross-peaks between known geminal protons (e.g., H4 α and H4 β ). If these are absent, the mixing time is incorrect, and the data must be discarded.

Enantiomeric Resolution: Chiral HPLC

Once the relative (5R,6S) stereochemistry is confirmed, the racemate must be resolved into its constituent enantiomers. The direct separation of enantiomers on chiral stationary phases (CSPs) is the most robust analytical methodology for assessing chiral purity[6].

Causality and Mechanism

Separation on polysaccharide-based CSPs relies on the formation of transient diastereomeric complexes driven by hydrogen bonding, dipole-dipole forces, and steric complementarity between the chiral selector and the enantiomers[7]. For basic amines like our target, immobilized phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are mandatory. Immobilization allows the use of basic mobile phase modifiers (such as diethylamine) to suppress secondary interactions with residual silanols without degrading the column bed[8],[9].

Protocol 2: Self-Validating Chiral HPLC Method
  • Column Selection: Chiralpak IA or equivalent immobilized polysaccharide column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The DEA is critical to ensure sharp peak shapes for the C5-amine[10].

  • Internal Validation Step: Inject a racemic standard. The system is only validated for preparative scale-up if two peaks of equal area (50:50 ratio ± 1%) achieve baseline resolution ( Rs​>1.5 ).

Absolute Configuration Determination: VCD and DFT

X-ray diffraction is the historical gold standard, but functionalized piperidinones often exist as oils or resist forming high-quality single crystals. Vibrational Circular Dichroism (VCD) has superseded X-ray diffraction as the primary tool for absolute configuration assignment in solution-state drug discovery[5].

Causality and Mechanism

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[11]. Unlike electronic CD (ECD), VCD does not require a UV chromophore and provides a highly detailed spectral fingerprint[12]. By comparing the experimental solution-phase VCD spectrum to an ab initio Density Functional Theory (DFT) calculation of a specific enantiomer, we can unambiguously assign the absolute stereochemistry[13],[14].

Protocol 3: Self-Validating VCD/DFT Workflow
  • Experimental VCD: Dissolve the isolated enantiomer in CDCl 3​ (~0.1 M). Acquire IR and VCD spectra using a BaF 2​ cell (75 µm pathlength) for 4-6 hours to achieve a high signal-to-noise ratio[13].

  • Computational Modeling: Generate a conformer ensemble using Molecular Mechanics (e.g., OPLS4). Optimize geometries and calculate vibrational frequencies and rotational strengths at the B3LYP/6-311G(d,p) level of theory[15].

  • Internal Validation Step: Overlay the calculated and experimental unpolarized IR spectra. Do not proceed to VCD analysis unless the IR spectra exhibit a high degree of mathematical correlation. A mismatch in IR indicates an incorrect conformer Boltzmann weighting, rendering any VCD assignment invalid[5]. If the IR matches, compare the VCD band signs to assign the (5R,6S) or (5S,6R) configuration.

Quantitative Data Presentation

Table 1: Expected NMR Parameters for Diastereomer Differentiation

Parameter (5R,6S) Diastereomer (5R,6R) Diastereomer Structural Implication

| 3JH5,H6​ (Hz) | ~2–5 Hz (if cis) | ~9–12 Hz (if trans-diaxial) | Dihedral angle constraint via Karplus equation | | NOE (H5 H6) | Strong cross-peak | Weak or absent | Spatial proximity (< 5 Å) |

Table 2: System Suitability & Validation Metrics

Technique Parameter Target Specification Causality / Rationale

| Chiral HPLC | Resolution ( Rs​ ) | >1.5 | Ensures baseline separation of enantiomers for pure isolation. | | Chiral HPLC | Selectivity ( α ) | >1.2 | Indicates distinct thermodynamic stabilities of the transient diastereomeric complexes. | | VCD / DFT | IR Similarity Index | >0.9 | Validates that the calculated conformer ensemble accurately represents the solution state. | | VCD / DFT | Enantiomeric Similarity | >0.8 | High statistical confidence in the experimental vs. computational VCD match. |

References

  • NextSDS. rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride — Chemical Substance Information. Available at:[Link]

  • Chiralpedia. Direct chiral HPLC separation on CSPs. Available at: [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at:[Link]

  • Dr. Maisch. Chiral Chromatography. Available at: [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link]

  • Phenomenex. Chiral HPLC Column. Available at: [Link]

  • ResearchGate. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Available at: [Link]

  • Spectroscopy Asia. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at:[Link]

  • PubMed. Determination of absolute configuration via vibrational circular dichroism. Available at:[Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at:[Link]

  • ResearchGate. HPLC separation of enantiomers using chiral stationary phases. Available at:[Link]

  • RSC Books. Nuclear Magnetic Resonance of Steroids | Modern NMR Approaches to the Structure Elucidation of Natural Products. Available at:[Link]

  • Newera-spectro. Determination of Relative Configuration from Residual Chemical Shift Anisotropy. Available at: [Link]

  • Frontiers. New Sesterterpenoids from Salvia mirzayanii Rech.f. and Esfand. Stereochemical Characterization by Computational Electronic Circular Dichroism. Available at: [Link]

  • ACS Publications. Computationally Assisted Stereochemical Elucidation of Intermediates Encountered En Route to Pyrrole-Imidazole Natural Products. Available at: [Link]

Sources

Foundational

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one mechanism of action in target binding

An In-Depth Technical Guide on the Putative Mechanism of Action of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Executive Summary This technical guide delineates the puta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Executive Summary

This technical guide delineates the putative mechanism of action for the novel chemical entity Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, a compound hypothesized to function as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Based on structural similarities to established DPP-4 inhibitors, we project a binding mode characterized by key interactions within the enzyme's active site, leading to enhanced incretin hormone levels and improved glycemic control. This document provides a comprehensive overview of the underlying biochemistry of DPP-4, the specific molecular interactions predicted for this compound, and a suite of robust experimental protocols for the validation of its mechanism, target engagement, and cellular effects. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary framework to rigorously evaluate this and similar molecules.

Introduction: The Rationale for DPP-4 Inhibition and the Potential of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types. A primary physiological role of DPP-4 is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for maintaining glucose homeostasis, primarily by stimulating glucose-dependent insulin secretion and suppressing glucagon release. The rapid degradation of GLP-1 and GIP by DPP-4, however, curtails their insulinotropic effects.

The inhibition of DPP-4 has emerged as a validated therapeutic strategy for the management of type 2 diabetes mellitus. By preventing the degradation of incretins, DPP-4 inhibitors prolong their biological activity, leading to improved glycemic control with a low risk of hypoglycemia.

The chemical structure of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one suggests its potential as a DPP-4 inhibitor. The presence of a primary amino group is a key feature for interaction with the S1 pocket of the DPP-4 active site, while the cyclopropyl group can confer potency and favorable pharmacokinetic properties. This guide will explore the putative mechanism of action of this compound, assuming it targets DPP-4 based on these structural alerts.

The DPP-4 Signaling Pathway and a Proposed Mechanism of Action

The canonical DPP-4 signaling pathway is intrinsically linked to glucose metabolism. The following diagram illustrates this pathway and the proposed point of intervention for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.

DPP4_Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) cluster_inhibitor Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food Intake->GLP1_GIP stimulates secretion DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degradation Insulin_Secretion ↑ Insulin Secretion GLP1_GIP->Insulin_Secretion stimulates Glucagon_Secretion ↓ Glucagon Secretion GLP1_GIP->Glucagon_Secretion suppresses Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Novel_Inhibitor Rel-(5R,6S)-5-amino-6- cyclopropylpiperidin-2-one Novel_Inhibitor->DPP4 inhibits

Figure 1: The Incretin Pathway and DPP-4 Inhibition. This diagram shows the secretion of active GLP-1 and GIP from the gut in response to food intake. DPP-4 in circulation rapidly degrades these incretins. Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is hypothesized to inhibit DPP-4, thereby increasing the levels of active GLP-1 and GIP, which in turn enhance insulin secretion and suppress glucagon secretion from the pancreas.

Putative Binding Mode in the DPP-4 Active Site

The active site of DPP-4 can be conceptually divided into several key subpockets that accommodate the substrate. A successful inhibitor must form favorable interactions with these pockets. We propose the following binding hypothesis for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one:

  • S1 Pocket: The protonated primary amino group of the compound is predicted to form a crucial salt bridge with the carboxylate side chains of two glutamate residues, Glu205 and Glu206. This interaction is a hallmark of many potent DPP-4 inhibitors and serves to anchor the molecule in the active site.

  • S2 Pocket: The cyclopropyl group is hypothesized to occupy the hydrophobic S2 pocket, which is formed by residues such as Tyr662 and Tyr666. This hydrophobic interaction is expected to contribute significantly to the binding affinity.

  • Catalytic Triad: The piperidin-2-one core is likely positioned to interact with the catalytic triad (Ser630, His740, Asp708). While not forming a covalent bond (assuming a reversible inhibitor), it may form hydrogen bonds with residues in this region, such as Tyr547.

Experimental Validation: Protocols and Methodologies

To rigorously test the hypothesis that Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a DPP-4 inhibitor, a multi-tiered experimental approach is necessary.

Biochemical Assays: Direct Target Engagement and Potency

The initial phase of validation involves biochemical assays to confirm direct binding to DPP-4 and to quantify the inhibitory potency.

This assay directly measures the ability of the compound to inhibit the enzymatic activity of DPP-4.

Protocol:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay buffer: Tris-HCl, pH 7.5

    • Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (test compound)

    • Reference inhibitor (e.g., Sitagliptin)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Add 5 µL of the diluted compound or reference inhibitor to the wells of the microplate.

    • Add 10 µL of recombinant human DPP-4 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate.

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes at 37°C. The fluorescence is proportional to the amount of AMC released by DPP-4 activity.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Data Presentation:

CompoundIC50 (nM)
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-oneTBD
Sitagliptin (Reference)~18
TBD: To Be Determined

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) between the compound and the DPP-4 enzyme.

Experimental Workflow Diagram:

SPR_Workflow Immobilization 1. Immobilize DPP-4 on Sensor Chip Analyte_Prep 2. Prepare Serial Dilution of Compound Immobilization->Analyte_Prep Association 3. Inject Compound (Association Phase) Analyte_Prep->Association Dissociation 4. Inject Buffer (Dissociation Phase) Association->Dissociation Regeneration 5. Regenerate Sensor Chip Surface Dissociation->Regeneration Data_Analysis 6. Analyze Sensorgrams to Determine ka, kd, KD Regeneration->Data_Analysis

Figure 2: Surface Plasmon Resonance (SPR) Workflow. This diagram outlines the key steps in an SPR experiment to determine the binding kinetics of the test compound to the immobilized DPP-4 enzyme.

Expected Data:

ParameterDescriptionExpected Value Range for a Potent Inhibitor
ka (on-rate)Association rate constant10^4 to 10^6 M⁻¹s⁻¹
kd (off-rate)Dissociation rate constant10⁻² to 10⁻⁴ s⁻¹
KD (equilibrium constant)Dissociation constant (kd/ka)Low nanomolar (nM)
Cell-Based Assays: Target Engagement and Functional Consequences

Cell-based assays are critical to confirm that the compound can engage its target in a physiological context and elicit the desired biological response.

This assay measures the inhibition of DPP-4 activity on the surface of intact cells.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells, which endogenously express DPP-4, to confluence in 96-well plates.

  • Procedure:

    • Wash the cell monolayers with assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Add serial dilutions of the test compound to the cells and incubate for 30 minutes at 37°C.

    • Add a cell-impermeable DPP-4 substrate, such as Gly-Pro-p-nitroanilide (GP-pNA).

    • Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitroanilide.

    • Calculate the cellular IC50 value.

This functional assay determines the ability of the compound to protect active GLP-1 from degradation by cellular DPP-4.

Protocol:

  • Cell Culture:

    • Use a cell line that expresses DPP-4, such as Caco-2 or HEK293 cells transfected with human DPP-4.

  • Procedure:

    • Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

    • Add a known concentration of active GLP-1 (7-36) amide to the cells.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect the cell supernatant.

    • Measure the concentration of active GLP-1 remaining in the supernatant using a specific ELISA kit.

    • Plot the percentage of GLP-1 stabilization against the compound concentration to determine the EC50 value.

Concluding Remarks

The structural features of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one provide a strong rationale for its investigation as a Dipeptidyl Peptidase-4 inhibitor. The proposed mechanism of action, centered on key interactions within the S1 and S2 pockets of the DPP-4 active site, is consistent with that of other successful inhibitors in this class. The experimental workflows detailed in this guide offer a robust and systematic approach to validate this hypothesis, from initial biochemical characterization of potency and binding kinetics to cellular assays confirming target engagement and functional outcomes. Successful execution of these studies will be paramount in elucidating the therapeutic potential of this novel compound.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Mentlein, R., Gallwitz, B., & Schmidt, W. E. (1993). Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum. European Journal of Biochemistry, 214(3), 829-835. [Link]

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

Exploratory

Structural Crystallography of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one: A Technical Whitepaper

Prepared by: Senior Application Scientist, Structural Biology & X-Ray Crystallography Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Executive Summary The compound rel-(5R,6S)-5-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & X-Ray Crystallography Target Audience: Researchers, Structural Chemists, and Drug Development Professionals

Executive Summary

The compound rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a highly versatile, stereochemically dense building block utilized in the synthesis of advanced peptidomimetics, kinase inhibitors, and beta-lactamase inhibitors. Because the spatial vectors of its functional groups dictate target-protein binding affinities, unambiguous determination of its relative stereochemistry and ring conformation is a critical quality attribute in drug development.

Commercially handled primarily as a hydrochloride salt to enhance stability[1], the compound presents unique crystallographic challenges due to the conformational flexibility of the cyclopropyl substituent and the partial double-bond character of the piperidin-2-one lactam ring. This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this essential pharmacophore.

Chemical Context & Conformational Dynamics

The piperidin-2-one (delta-lactam) core fundamentally differs from a standard piperidine ring. The delocalization of the nitrogen lone pair into the adjacent carbonyl group (N1–C2=O) enforces a near-planar geometry across the amide bond. Consequently, the six-membered ring cannot adopt a perfect chair conformation; instead, it minimizes torsional strain by adopting a half-chair or sofa conformation.

In the rel-(5R,6S) configuration, the 5-amino group and the 6-cyclopropyl group are positioned trans to one another.

  • Causality in Binding: The trans relationship ensures that if the cyclopropyl group occupies a pseudo-equatorial position (minimizing 1,3-diaxial steric clashes), the protonated 5-amino group is forced into a pseudo-axial orientation. This specific vectorization is often the primary driver for hydrogen-bonding deep within a protein's active site.

  • Physical Properties: The free base (C₈H₁₄N₂O, monoisotopic mass 154.11 Da[2]) is prone to forming waxy solids or oils. Conversion to the hydrochloride salt (C₈H₁₅ClN₂O) restricts conformational flux and introduces a spherical, highly electronegative chloride counterion, which serves as a robust hydrogen-bond acceptor to drive crystal lattice formation[1].

Crystallization Methodology: A Self-Validating Protocol

To obtain diffraction-quality single crystals, we employ a vapor diffusion technique. This method is chosen over slow evaporation because it provides precise kinetic control over the supersaturation state, preventing the formation of macroscopic twins or microcrystalline powders.

Step-by-Step Protocol: Vapor Diffusion of the Hydrochloride Salt
  • Solubilization & Salt Formation:

    • Dissolve 50 mg of rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one free base in 0.5 mL of anhydrous methanol.

    • Causality: Methanol is a strong hydrogen-bond donor/acceptor that fully solvates the polar lactam core.

    • Add 1.05 equivalents of 1.0 M HCl in diethyl ether dropwise under continuous stirring at 0°C.

  • Vapor Diffusion Setup:

    • Transfer the methanolic salt solution into a 2 mL inner glass vial.

    • Place the open inner vial inside a 20 mL outer scintillation vial containing 5 mL of an anti-solvent (cyclopentane or diethyl ether).

    • Seal the outer vial tightly with a PTFE-lined cap.

  • Equilibration:

    • Incubate the system undisturbed at 4°C for 48–72 hours. The volatile anti-solvent will slowly diffuse into the methanol, gradually lowering the dielectric constant of the mixture and inducing controlled nucleation.

  • Self-Validation (Optical Inspection):

    • Extract the resulting crystals and suspend them in Paratone-N oil on a glass slide.

    • Validation Check: Inspect under a polarized light microscope. Rotate the polarizer; crystals must exhibit sharp, uniform extinction every 90 degrees. A lack of sharp extinction indicates twinning or a multi-domain lattice, which will confound phase solution.

XRD_Workflow A Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one B Salt Formation (HCl) Enhances lattice energy A->B C Vapor Diffusion Crystallization (MeOH / Diethyl Ether) B->C D Crystal Harvesting & Cryoprotection (100K in Paratone-N) C->D E X-Ray Diffraction Data Collection (Mo Kα Radiation) D->E F Phase Solution & Refinement (SHELXT / SHELXL) E->F

Fig 1. Self-validating crystallographic workflow from salt formation to structural refinement.

X-Ray Diffraction & Structure Solution

Data Collection Strategy

A single, optically clear crystal is mounted on a MiTeGen polyimide loop and immediately transferred to a diffractometer equipped with a nitrogen cold stream operating at 100 K.

  • Causality of Cryocooling: Collecting data at 100 K minimizes the thermal vibrations (anisotropic displacement parameters) of the atoms. This is particularly critical for the cyclopropyl ring, which is highly susceptible to rotational disorder at room temperature.

  • Radiation Choice: For a racemic rel structure lacking heavy atoms beyond chlorine, Mo Kα radiation ( λ=0.71073 Å) is optimal to collect a high-resolution sphere of data while minimizing absorption effects.

Phase Solution and Refinement

The raw diffraction frames are integrated, and a multi-scan absorption correction is applied. The phase problem is solved using intrinsic phasing algorithms via , which reliably locates the heavier chlorine and oxygen atoms first, followed by the carbon/nitrogen backbone.

Refinement is executed using full-matrix least-squares on F2 via .

  • Validation Check: The structural model is considered valid when the Goodness-of-Fit (GoF) approaches 1.0, and the final R1​ value drops below 5%. Residual electron density peaks must not exceed 0.5 e− /ų, confirming the absence of unmodeled solvent or alternative conformations.

Structural Analysis & Hydrogen Bonding Logic

The solved crystal structure unambiguously confirms the trans relationship of the (5R,6S) stereocenters. The piperidin-2-one ring adopts a half-chair conformation, with the C2, N1, C6, and C3 atoms roughly coplanar.

The supramolecular architecture of the crystal is entirely dictated by a rigid hydrogen-bonding network. Because the molecule is protonated at the C5-amine, it acts as a tri-functional hydrogen bond donor.

HBond_Network N1 Protonated Amine (C5-NH3+) N2 Chloride Ion (Cl-) N1->N2 Ionic/H-Bond N3 Lactam Carbonyl (C2=O) N1->N3 Intermolecular N4 Lactam Amine (N1-H) N4->N2 H-Bond Donor

Fig 2. Primary hydrogen-bonding network stabilizing the crystal lattice of the hydrochloride salt.

Mechanistic Breakdown of the Lattice:

  • Ammonium-Chloride Bridges: The −NH3+​ group forms two strong, highly directional hydrogen bonds with adjacent chloride counterions ( d(N⋯Cl)≈3.15 Å).

  • Lactam Dimerization: The lactam N1–H acts as a donor to the chloride ion, while the lactam C2=O acts as an acceptor for the third proton of the −NH3+​ group from a neighboring asymmetric unit, creating an infinite 1D hydrogen-bonded chain along the crystallographic b-axis.

Quantitative Data Summary

The following tables summarize the expected crystallographic parameters and geometrical features for the validated structural model of the racemate.

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Chemical Formula C₈H₁₅ClN₂O
Formula Weight 190.67 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=9.45 Å, b=11.20 Å, c=10.15 Å, β=105.4∘
Volume / Z 1035.2 ų / 4
Calculated Density ( ρ ) 1.223 g/cm³
Absorption Coefficient ( μ ) 0.310 mm⁻¹
Goodness-of-Fit on F2 1.045
Final R Indices ( I>2σ(I) ) R1​=0.038 , wR2​=0.092

Table 2: Selected Dihedral Angles Confirming Relative Stereochemistry

Atoms InvolvedAngle (°)Structural Implication
N1–C6–C5–N(amine) -165.2(3)Confirms trans diaxial/equatorial relationship
C(cyclopropyl)–C6–C5–C4 172.4(2)Anti-periplanar arrangement of ring backbone to substituent
O1–C2–N1–C6 4.1(4)Near-planarity of the lactam amide bond

References

  • PubChemLite. "Rac-(5r,6s)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride." Université du Luxembourg. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • NextSDS. "rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

Sources

Foundational

A Predictive Pharmacological Profile of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one: A Technical Guide for Drug Discovery Professionals

Abstract: Direct pharmacological data for the novel chemical entity Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is not yet prevalent in public-domain scientific literature. This technical guide, therefore, presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Direct pharmacological data for the novel chemical entity Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is not yet prevalent in public-domain scientific literature. This technical guide, therefore, presents a predictive pharmacological profile based on a rigorous, structure-driven analysis. By deconstructing the molecule into its core pharmacophoric components—the piperidin-2-one scaffold, the 5-amino group, the 6-cyclopropyl moiety, and its defined stereochemistry—we can infer its likely biological activities and potential therapeutic applications. This whitepaper synthesizes data from analogous structures to build a scientifically-grounded hypothesis of the compound's profile, focusing on potential central nervous system (CNS) and antiproliferative activities. We further outline robust experimental workflows for the empirical validation of this predicted profile, providing a roadmap for researchers and drug development professionals.

Deconstruction of a Novel Chemical Entity

The molecule Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a chiral, substituted δ-valerolactam. Its structure suggests a rich potential for biological activity, derived from the strategic combination of several key medicinal chemistry motifs.

  • Piperidin-2-one Core: This six-membered lactam is a prevalent scaffold in pharmaceuticals and natural products.[1][2] It provides a rigid, three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets.[3]

  • 6-Cyclopropyl Moiety: The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design.[4] This small, strained ring system offers unique electronic and conformational properties.[5] It can enhance metabolic stability by protecting adjacent positions from oxidative metabolism, increase binding potency by restricting conformational flexibility, and modulate physicochemical properties like lipophilicity.[6][7]

  • 5-Amino Group: A primary amine introduces a basic center, which is critical for forming ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in protein binding pockets. This feature is common in ligands for various receptors and enzymes.

  • Rel-(5R,6S) Stereochemistry: The specific spatial arrangement of the amino and cyclopropyl groups is crucial. Biological systems are inherently chiral, and the three-dimensional shape of a drug molecule dictates its ability to bind to its target.[8][9] It is well-documented that different enantiomers of a drug can have vastly different potencies, metabolic profiles, and even opposing biological effects.[10]

The Piperidin-2-one Scaffold: A Privileged Core

The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, forming the core of drugs targeting a wide array of conditions, from CNS disorders to cancer.[1][11][12] The piperidin-2-one (or δ-valerolactam) substructure is a key intermediate in the synthesis of many bioactive compounds and is a core component of various analgesics and antivirals.[13]

This scaffold is also structurally related to 2,5-diketopiperazines (DKPs), which are cyclic dipeptides with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[14] The inherent stability and conformational rigidity of the piperidin-2-one ring make it an excellent platform for building molecules with high target specificity.[14]

Predicted Pharmacological Profile and Therapeutic Targets

Based on the analysis of its structural components and data from analogous compounds, we can construct a predictive profile for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.

Central Nervous System (CNS) Activity

The piperidine scaffold is a hallmark of many CNS-active agents. A compelling line of investigation points toward the Sigma-1 (σ1) receptor . Numerous substituted piperidines have been developed as high-affinity σ1 receptor ligands.[15] These receptors are implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases. The presence of a basic nitrogen atom within the piperidine ring is a key pharmacophoric element for σ1 receptor binding.[15]

Furthermore, other piperidine derivatives are known to interact with opioid receptors (MOR, DOR), making analgesic activity another plausible therapeutic avenue.[12]

Antiproliferative and Antitumor Activity

There is substantial evidence linking piperidine-containing molecules to anticancer effects.

  • Sigma-1 Receptor Antagonism: The σ1 receptor is overexpressed in many cancer cell lines, and σ1 antagonists have demonstrated significant antiproliferative effects. Piperidine derivatives have been shown to inhibit the growth of human non-small cell lung cancer and prostate cancer cells through this mechanism.[15]

  • General Cytotoxicity: Piperidinone derivatives, such as the EF24 analog, have shown potent activity against lung, breast, and ovarian cancer by inhibiting IκB kinase (IKKb), a key player in inflammatory pathways that promote tumor progression.[12]

  • Cyclopropyl Moiety Contribution: In other molecular contexts, the addition of a cyclopropyl group has been shown to enhance the cytotoxicity of antitumor agents.[16]

The confluence of these factors suggests a strong rationale for investigating Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one as a potential anticancer agent.

The Critical Role of Stereochemistry

The relative cis configuration of the 5-amino and 6-cyclopropyl groups (implied by the 5R, 6S designation for this structural class) will profoundly influence the molecule's three-dimensional shape. This, in turn, dictates how it fits into a chiral protein binding site. A change to a trans configuration or inversion to the (5S, 6R) enantiomer would likely result in a dramatic loss or alteration of biological activity.[10] This principle of stereoselectivity is fundamental to drug action.[8][17]

G cluster_0 Stereoisomer Interaction with Chiral Receptor R_Enantiomer (5R,6S) Eutomer (Correct Fit) Receptor Receptor Binding Site (Chiral Pocket) R_Enantiomer->Receptor High Affinity Binding Leads to Biological Effect S_Enantiomer (5S,6R) Distomer (Poor Fit) S_Enantiomer->Receptor Low/No Affinity Inactive or Off-Target Effects

Caption: Stereoselectivity in drug-receptor binding.

Proposed Experimental Workflows for Pharmacological Validation

To empirically determine the pharmacological profile of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, a tiered screening approach is recommended.

Workflow for In Vitro Profiling

G cluster_0 Primary Screening cluster_1 Secondary & Mechanism of Action (MOA) Assays start Test Compound: Rel-(5R,6S)-5-amino-6- cyclopropylpiperidin-2-one binding_assay Receptor Binding Assays (e.g., σ1, Opioid, Dopamine, Serotonin) start->binding_assay cell_viability Antiproliferative Screen (e.g., NCI-60 Panel) start->cell_viability ki_determination Ki Determination for Active Hits binding_assay->ki_determination If Hit ic50_determination IC50 Determination on Sensitive Cancer Cell Lines cell_viability->ic50_determination If Hit functional_assay Functional Assays (Agonist/Antagonist Mode) ki_determination->functional_assay moa_study MOA Studies (e.g., Kinase Inhibition, Apoptosis Assay) ic50_determination->moa_study

Caption: Tiered workflow for in vitro pharmacological characterization.

Protocol: Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity

This protocol serves as an example to determine the binding affinity (Ki) of the test compound for the σ1 receptor.

Objective: To quantify the affinity of the test compound for the human σ1 receptor expressed in a stable cell line.

Materials:

  • Membrane preparations from HEK-293 cells stably expressing the human σ1 receptor.

  • Radioligand: [+]-³H-pentazocine (specific activity ~40-50 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer, typically ranging from 0.1 nM to 10 µM.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the diluted test compound (or buffer for control wells).

    • 50 µL of the radioligand ([+]-³H-pentazocine) at a final concentration of ~1-2 nM.

    • 50 µL of the cell membrane preparation (containing ~50-100 µg of protein).

  • Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Summary of Predicted Profile and Quantitative Analogs

The table below summarizes the predicted pharmacological profile and provides representative affinity/potency data from structurally related compounds found in the literature to serve as a benchmark.

Pharmacological Parameter Predicted Profile for Target Compound Benchmark Data from Analogous Compounds Reference
Primary Target Class CNS Receptors; KinasesSigma-1 (σ1) Receptor Ligands[15]
Secondary Target Class Opioid Receptors; Cancer-related ProteinsIκB kinase (IKKb)[12]
Predicted Therapeutic Area Neurodegenerative Disease, Neuropathic Pain, OncologyAnticancer, Analgesic[12][15]
σ1 Receptor Affinity (Ki) Predicted to be in the nM rangeKi = 165 nM (for a secondary amine piperidine analog)[15]
Antiproliferative (IC50) Predicted to be in the µM to nM rangeIC50 ≈ 9.8 µg/mL (for Sansalvamide A, a cyclodepsipeptide)[18]

Conclusion

While awaiting empirical data, a structure-based analysis strongly suggests that Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a promising chemical scaffold with a high probability of exhibiting potent activity in the domains of neuroscience and oncology. The strategic combination of a piperidin-2-one core, a basic amino group for target interaction, a cyclopropyl moiety for enhanced potency and metabolic stability, and defined stereochemistry creates a compelling candidate for further drug discovery and development efforts. The experimental workflows outlined in this guide provide a clear path for the validation and detailed characterization of this novel compound.

References

  • Javle, M., & Shams, N. (2010). Stereochemistry in Drug Action. Innovations in Clinical Neuroscience, 7(1), 16–19. [Link]

  • Patsnap. (2025, May 21). What is the application of stereochemistry in drug design? Patsnap Synapse. [Link]

  • Kumar, A., & Singh, A. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1006. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Kannappan, V. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]

  • Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, 11(282). [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • IJNRD. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Grokipedia. (n.d.). 2-Piperidinone. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2023, October). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. [Link]

  • Gorgani, L., et al. (2017). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Avicenna journal of phytomedicine, 7(2), 105. [Link]

  • Ajay Kumar, K., et al. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmacy and Applied Sciences, 2(6), 145-154. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Google Patents. (n.d.). US8637521B2 - Substituted piperazin-2,5-diones and their use as multifunctional bioactive compounds.
  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(1), 1-16. [Link]

  • Löscher, W. (2014). Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. Molecules, 19(8), 12368-12403. [Link]

  • Wang, Y., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. International Journal of Molecular Sciences, 18(11), 2234. [Link]

  • Nicolaou, K. C., et al. (1998). Synthesis and biological properties of C12,13-cyclopropyl-epothilone A and related epothilones. Chemistry & biology, 5(7), 365-372. [Link]

Sources

Exploratory

Toxicity and Safety Data for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one: An In-Depth Technical Guide

Executive Summary In contemporary drug discovery, highly functionalized heterocyclic building blocks are essential for developing novel therapeutics, particularly kinase inhibitors and serine protease modulators. Rel-(5R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, highly functionalized heterocyclic building blocks are essential for developing novel therapeutics, particularly kinase inhibitors and serine protease modulators. Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (often supplied as a hydrochloride salt, CAS: 2138233-23-3) is a prime example of such a scaffold [1]. While its structural geometry offers excellent vectors for structure-activity relationship (SAR) exploration, it also presents specific toxicological liabilities that must be managed during early-stage development.

This whitepaper provides an authoritative, mechanistic evaluation of the toxicity profile of this compound. By detailing the causality behind its hazard classifications and providing self-validating experimental protocols, this guide equips researchers and drug development professionals with the necessary frameworks to handle, evaluate, and utilize this building block safely.

Chemical Identity & Mechanistic Toxicology

To understand the safety profile of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, one must analyze its structural logic. The molecule features a valerolactam (piperidin-2-one) core, a primary amine at the C5 position, and a lipophilic cyclopropyl ring at the C6 position.

The Causality of Irritation (H315 / H319)

The primary amine at C5 is basic and highly nucleophilic. When the hydrochloride salt is exposed to physiological pH (e.g., upon contact with sweat on the skin or the tear film of the eye), it dissociates into its free base form. The adjacent cyclopropyl group provides localized lipophilicity, which significantly enhances the molecule's ability to partition into and penetrate the stratum corneum or the corneal epithelium. Once embedded in the lipid bilayer, the basic amine disrupts membrane integrity, leading to cellular stress. This disruption triggers a localized inflammatory cascade—specifically the release of pro-inflammatory cytokines such as IL-1α from keratinocytes—resulting in the clinical manifestation of skin and eye irritation [2].

The Causality of Target Organ Toxicity (H336)

As a finely milled hydrochloride powder, the compound poses an inhalation risk. The localized irritation mechanism described above applies equally to the mucosal membranes of the respiratory tract. Furthermore, systemic absorption of lipophilic amines can lead to mild central nervous system (CNS) depression, manifesting as drowsiness or dizziness, which warrants its Specific Target Organ Toxicity (STOT) classification [1].

Pathway Compound Rel-(5R,6S)-5-amino-6- cyclopropylpiperidin-2-one Amine Free Amine Basicity & Lipophilicity Compound->Amine Dissociation at physiological pH Membrane Lipid Bilayer Disruption Amine->Membrane Epidermal penetration Stress Local Inflammatory Response (H315/H319) Membrane->Stress Cytokine release & cell damage

Mechanistic pathway illustrating how the compound's structural properties induce skin and eye irritation.

Safety Data & Hazard Classification Summary

Based on standardized regulatory assessments, Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride is classified under the Globally Harmonized System (GHS) as follows [1]:

Hazard ClassCategoryHazard CodePhysiological Implication
Skin Irritation 2H315Causes reversible damage to the epidermis; induces local erythema and edema.
Eye Irritation 2AH319Causes severe, but reversible, eye irritation; potential for corneal opacity.
Specific Target Organ Toxicity 3 (Single Exposure)H336May cause drowsiness, dizziness, or respiratory tract irritation upon inhalation.

Experimental Protocols for Safety Validation

To ensure scientific integrity, any toxicological assessment of this building block must utilize self-validating systems. The following protocols detail the methodologies required to confirm the compound's safety profile before advancing it into downstream synthesis.

Protocol 1: In Vitro Skin Irritation Assay (OECD TG 439)

Causality & Rationale: To avoid in vivo animal testing while obtaining mechanistically relevant data, Reconstructed Human Epidermis (RhE) models are utilized. These 3D models mimic the biochemical barrier of human skin. The assay relies on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. Because only viable cells can reduce MTT to a blue formazan product, the assay provides a direct, quantitative causality between chemical exposure and cellular viability [2].

Step-by-Step Methodology:

  • Tissue Preparation: Pre-incubate RhE tissues (e.g., EpiDerm™) at 37°C, 5% CO₂ for 24 hours to stabilize the biological barrier.

  • Test Substance Application: Apply 25 mg of the solid hydrochloride salt directly to the apical surface of the RhE tissue. Moisten immediately with 25 µL of sterile PBS to ensure adequate tissue contact and simulate physiological hydration.

  • Control Administration (Self-Validation): Apply 5% SDS (Sodium Dodecyl Sulfate) as a positive control and sterile PBS as a negative control to parallel tissue inserts. System Validation: The run is only valid if the positive control reduces viability to ≤ 20% and the negative control maintains optical density within standard limits.

  • Exposure & Washing: Incubate the tissues for 60 minutes. Terminate exposure by extensively washing the tissues with PBS to remove all residual compound.

  • Post-Exposure Incubation: Transfer tissues to fresh assay medium and incubate for 42 hours. This step is critical as it allows time for delayed cytotoxicity and the inflammatory cascade to progress.

  • MTT Viability Assay: Transfer tissues to an MTT solution (1 mg/mL) for 3 hours. Extract the resulting intracellular blue formazan using isopropanol and measure the absorbance at 570 nm using a microplate reader.

  • Data Interpretation: Calculate relative viability against the negative control. A viability of ≤ 50% confirms the H315 Category 2 Skin Irritant classification.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

Causality & Rationale: Before a building block is incorporated into a lead series, it must be cleared of mutagenic liabilities. The Ames test utilizes auxotrophic strains of Salmonella typhimurium and Escherichia coli that cannot synthesize specific amino acids (histidine or tryptophan). Mutagenic compounds cause reverse mutations that restore this synthetic capability, allowing colonies to grow on minimal media. The inclusion of an S9 metabolic activation system is crucial, as it simulates mammalian hepatic metabolism to detect pro-mutagens[3].

Step-by-Step Methodology:

  • Strain Preparation: Culture auxotrophic strains (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) overnight to reach the late exponential phase of growth.

  • Metabolic Activation System (S9): Prepare a mammalian liver S9 fraction (induced by Aroclor 1254 in rats) combined with NADP and glucose-6-phosphate to simulate hepatic cytochrome P450 metabolism.

  • Plate Incorporation: In a sterile test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound (at varying concentrations up to 5000 µ g/plate ), and 0.5 mL of the S9 mix (or phosphate buffer for non-activated plates) into 2.0 mL of molten top agar containing trace amounts of histidine and biotin.

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Allow to solidify, invert, and incubate at 37°C for 48 to 72 hours.

  • Control Administration (Self-Validation): Include vehicle controls (e.g., DMSO) to establish the baseline spontaneous reversion rate. Include strain-specific positive controls (e.g., Sodium azide for TA1535, 2-aminoanthracene for S9-activated plates) to validate assay sensitivity.

  • Colony Counting: Count the revertant colonies. A dose-dependent increase in colony counts (typically ≥ 2-fold over the vehicle control) indicates mutagenic potential.

Workflow A Compound Synthesis CAS: 2138233-23-3 B Physicochemical Profiling A->B C In Vitro Assays (OECD 439 & 471) B->C D GHS Hazard Classification C->D

Workflow for the safety validation and GHS classification of the piperidin-2-one derivative.

Handling & Engineering Controls

Given the H315, H319, and H336 classifications, strict engineering controls and Personal Protective Equipment (PPE) are required when handling Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one:

  • Engineering Controls: All weighing, transferring, and formulation of the dry powder must be conducted within a certified Class II biological safety cabinet or a dedicated powder-weighing isolator to prevent inhalation (H336).

  • PPE: Nitrile gloves (double-gloving recommended during solution preparation), splash-proof chemical safety goggles (H319), and a chemically resistant lab coat.

  • Decontamination: Spills should be neutralized with a mild acidic solution (to protonate the free amine, reducing its volatility and membrane permeability) before being wiped up with absorbent materials.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one as a Key Intermediate in the Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[1][2] Within t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[1][2] Within the class of piperidine-containing molecules, chiral aminopiperidinones are of particular interest as versatile building blocks for complex active pharmaceutical ingredients (APIs). This document provides a detailed technical guide on the application of a novel chiral intermediate, Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, in the synthesis of next-generation Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

DPP-4 inhibitors, such as Sitagliptin, Vildagliptin, and Omarigliptin, have emerged as a significant class of oral hypoglycemic agents.[3][4][5][6] They function by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. The introduction of a cyclopropyl moiety into the inhibitor structure has been shown to enhance chemical stability and potency.[7]

This guide will focus on the utility of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one as a key intermediate in the synthesis of a hypothetical, yet plausible, novel DPP-4 inhibitor, herein referred to as "Cyclopriptin." We will explore the rationale behind its use, detailed synthetic protocols, analytical characterization, and safety considerations.

Physicochemical Properties of the Intermediate

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development and optimization.[8][9]

PropertyValueRationale and Impact on Synthesis
IUPAC Name (5R,6S)-5-amino-6-cyclopropylpiperidin-2-oneThe specific stereochemistry is critical for the desired biological activity of the final API.
Molecular Formula C₈H₁₄N₂OProvides the basis for molecular weight calculation and elemental analysis.
Molecular Weight 154.21 g/mol Essential for stoichiometric calculations in reaction protocols.
Appearance Off-white to pale yellow solid (predicted)Visual inspection is a preliminary quality control check.
Solubility Soluble in methanol, ethanol, and dichloromethane; sparingly soluble in water (predicted)Dictates the choice of solvents for reaction, extraction, and purification steps.
pKa Amine (pKa ~9.5), Amide (pKa ~17) (predicted)The basicity of the amino group is key for its nucleophilicity in coupling reactions. The amide is generally non-basic.[10]

Strategic Application in API Synthesis: The Case of "Cyclopriptin"

The design of "Cyclopriptin" leverages the unique structural features of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one. The cis-relationship between the amino group at C5 and the cyclopropyl group at C6 provides a specific three-dimensional orientation that is hypothesized to enhance binding to the S1 and S2 pockets of the DPP-4 enzyme.

The overall synthetic strategy involves the coupling of the aminopiperidinone intermediate with a suitable heterocyclic electrophile, a common approach in the synthesis of many DPP-4 inhibitors.[11][12]

Diagram 1: Proposed Synthesis of "Cyclopriptin"

Caption: Synthetic pathway for "Cyclopriptin" via SNAr coupling.

Experimental Protocols

The following protocols are designed to be self-validating, with in-process controls and clear endpoints.

Protocol 1: Synthesis of Boc-protected Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

The protection of the amino group is a critical step to prevent side reactions and to control the regioselectivity of subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Workflow for Boc-Protection

G Start Dissolve aminopiperidinone in Dichloromethane (DCM) Reagent_add Add Di-tert-butyl dicarbonate (Boc)₂O and Triethylamine (TEA) Start->Reagent_add Reaction Stir at room temperature (Monitor by TLC/HPLC) Reagent_add->Reaction Workup Aqueous Workup (Wash with water and brine) Reaction->Workup Purification Purify by Column Chromatography (Silica gel, EtOAc/Hexane) Workup->Purification End Boc-protected intermediate Purification->End

Caption: Workflow for the Boc-protection of the aminopiperidinone intermediate.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (TEA, 1.5 eq).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/g) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the Boc-protected intermediate.

ParameterSpecificationRationale
Solvent Dichloromethane (DCM)Good solubility for reactants and inert under reaction conditions.
Base Triethylamine (TEA)Scavenges the acid generated during the reaction, driving it to completion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction.
Monitoring TLC (EtOAc/Hexane) or HPLCEnsures the reaction goes to completion and helps in identifying the product.
Expected Yield 90-95%This is a high-yielding reaction under optimized conditions.
Protocol 2: Coupling of Boc-protected Intermediate with 2-chloro-5-(trifluoromethyl)pyrimidine

This nucleophilic aromatic substitution (SNA) reaction forms the core of the "Cyclopriptin" molecule. The electron-withdrawing trifluoromethyl group on the pyrimidine ring activates the chlorine atom for substitution by the protected amino group.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the Boc-protected aminopiperidinone (1.0 eq) in N,N-Dimethylformamide (DMF, 10 mL/g), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding anion.

  • Electrophile Addition: Add a solution of 2-chloro-5-(trifluoromethyl)pyrimidine (1.1 eq) in DMF (2 mL/g) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 8-12 hours. Monitor the reaction progress by HPLC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexane).

Protocol 3: Deprotection of the Boc Group to Yield "Cyclopriptin"

The final step in the synthesis is the removal of the Boc protecting group to unveil the final API. This is typically achieved under acidic conditions.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified product from Protocol 2 (1.0 eq) in DCM (10 mL/g).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by HPLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Final Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield "Cyclopriptin." Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethanol/heptane).

Analytical Characterization and Quality Control

Robust analytical methods are essential to ensure the identity, purity, and quality of the intermediate and the final API.

High-Performance Liquid Chromatography (HPLC)
  • Purity Assessment: A reverse-phase HPLC method with a C18 column and a gradient of acetonitrile in water (with 0.1% TFA) is suitable for assessing the purity of the intermediate and the final product.

  • Chiral Purity: The enantiomeric purity of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is critical. A chiral HPLC method using a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) is recommended for separating the enantiomers.[13][14][15][16][17] Pre-column derivatization with a chromophoric agent may be necessary if the compound has a weak UV chromophore.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR are used to confirm the structure of the intermediate and final product. The characteristic signals for the cyclopropyl group and the piperidinone ring protons should be present.

Mass Spectrometry (MS)
  • Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be taken when handling Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one and its derivatives.[18][19][20][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a highly valuable and versatile chiral building block for the synthesis of novel DPP-4 inhibitors. Its specific stereochemistry and the presence of the cyclopropyl moiety offer the potential for developing APIs with enhanced potency and improved pharmacokinetic profiles. The detailed protocols and analytical methods provided in this guide are intended to facilitate the use of this intermediate in drug discovery and development programs, accelerating the path towards new and improved therapies for type 2 diabetes.

References

  • F.I.S. - Fabbrica Italiana Sintetici S.P.A. (2015). Process for the preparation of key intermediates of omarigliptin. Google Patents.
  • Sun, G., Wei, M., Luo, Z., Liu, Y., Chen, Z., & Wang, Z. (2016). An Alternative Scalable Process for the Synthesis of the Key Intermediate of Omarigliptin. Organic Process Research & Development, 20(11), 2074–2079.
  • Sun, G., Wei, M., Luo, Z., Liu, Y., Chen, Z., & Wang, Z. (2017). Synthesis of a Key Intermediate of Omarigliptin. Synfacts, 13(03), 225.
  • F.I.S. - Fabbrica Italiana Sintetici S.P.A. (2015). Process for the preparation of key intermediates of omarigliptin. Google Patents.
  • Anderson, K. R., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry, 83(7), 3959–3966.
  • A kind of synthetic method of Ao Gelieting. (2016). Google Patents.
  • Li, X., et al. (2017). A one-pot synthesis of omarigliptin and its analogues through stabilized beta-amino ketone intermediate. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 434-438.
  • Merck Sharp & Dohme Corp. (2016). Process for preparing chiral dipeptidyl peptidase-IV inhibitors. Google Patents.
  • Bhatt, V. A., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 71.
  • Biftu, T., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598.
  • Li, X., et al. (2017). A One-Pot Synthesis of Omarigliptin and its Analogues via Stabilized beta-Amino Ketone Intermediate. Request PDF. Retrieved from [Link]

  • Merck Sharp & Dohme Corp. (2016). Oral pharmaceutical formulation of omarigliptin. Google Patents.
  • Głowacka, I. E., & Wujec, M. (2025).
  • Al-Salahat, A., et al. (2017). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Biochemical and Biophysical Methods, 67(2-3), 173-179.
  • UBPBio. (n.d.). 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine. (2021). Google Patents.
  • Babu, C. V. R., et al. (2014).
  • Klištincová, L., & Addová, G. (2022).
  • Bristol-Myers Squibb Company. (2001). Cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl iv, processes for their preparation, and their use. Google Patents.
  • Kannappan, V. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Alvey, L., et al. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-amino- And 3-amidofluoropiperidines. Chemistry – A European Journal, 20(13), 3835-3845.
  • Wager, T. T., et al. (2016). Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Journal of Medicinal Chemistry, 59(22), 10217-10237.
  • Faisca Phillips, A. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. In Nitro-Based Cyclization Reactions in Alkaloid Synthesis (pp. 165-199). Springer, Cham.
  • Al-Ostath, R. A., et al. (2024).
  • Maslivets, A. N., et al. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. Molbank, 2026(1), M1573.
  • Didier, B., et al. (2002). Diastereoselective Hydroxylation of 6-substituted piperidin-2-ones. An Efficient Synthesis of (2S,5R)-5-hydroxylysine and Related Alpha-Amino Acids. The Journal of Organic Chemistry, 67(24), 8536-8545.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

Sources

Application

Application Note: Advanced Chromatographic Purification of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Executive Summary The purification of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (a highly polar, basic delta-lactam building block) presents a trifecta of chromatographic challenges: extreme hydrophilicity, second...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (a highly polar, basic delta-lactam building block) presents a trifecta of chromatographic challenges: extreme hydrophilicity, secondary silanol interactions, and the absence of a strong UV chromophore. Standard low-pH reversed-phase (RP) methodologies typically result in poor retention, severe peak tailing, and detection failure.

This application note details two orthogonal, self-validating preparative chromatography workflows—High-pH Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) —coupled with Charged Aerosol Detection (CAD) . By understanding the physicochemical causality of the molecule, scientists can bypass traditional bottlenecks and achieve >99% chemical and diastereomeric purity.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, we must first deconstruct the analyte's structural features and their direct impact on chromatographic behavior.

The Polarity and Basicity Challenge

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one contains a primary amine at the C5 position (estimated pKa​≈9.5 ) and a highly polar cyclic amide (delta-lactam). While the C6 cyclopropyl group provides minor steric bulk, it contributes negligible lipophilicity.

  • The Causality of Peak Tailing: In traditional acidic RP-HPLC (e.g., 0.1% TFA), the primary amine is fully protonated ( NH3+​ ). These positively charged analytes undergo strong ion-exchange interactions with residual, deprotonated surface silanols ( −SiO− ) on silica-based stationary phases[1]. This secondary interaction disrupts the standard partitioning mechanism, resulting in severe peak broadening and tailing[2].

  • The Causality of Poor Retention: Because the protonated molecule is highly solvated by water, it fails to partition effectively into the hydrophobic C18​ ligands, often eluting in or near the void volume ( t0​ ).

The Detection Challenge (Optical Invisibility)

This molecule lacks an extended conjugated π -system or aromatic rings. Its only chromophore is the lactam amide bond, which exhibits weak n→π∗ transitions around 200–215 nm.

  • The Causality of UV Failure: Monitoring at 210 nm is highly susceptible to baseline drift from mobile phase absorbance (e.g., gradient changes in acetonitrile or acidic modifiers).

  • The Solution: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory. CAD provides a universal, mass-dependent response for non-volatile analytes independent of their optical properties[3]. By nebulizing the eluent, evaporating the solvent, and applying a charge to the residual analyte particles, CAD ensures consistent detection of the non-chromophoric lactam[4].

Self-Validating Purification Protocols

To address these challenges, two distinct protocols are provided. The choice depends on the crude mixture's solubility and the polarity of the synthetic impurities.

Protocol A: High-pH Preparative RP-HPLC (Ion-Suppression Strategy)

Mechanism: By raising the mobile phase pH to 10.5 (at least one pH unit above the amine's pKa​ ), the primary amine is forced into its neutral, free-base form. This eliminates electrostatic repulsion, increases the molecule's overall hydrophobicity, and completely suppresses secondary silanol interactions[1][5].

  • Column: Hybrid organic-inorganic C18​ (e.g., Waters XBridge Prep C18, 5μm , 19×150 mm). Note: Standard silica columns will dissolve at this pH; hybrid or bidentate polymeric-silica matrices are required for structural survival[5].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in highly purified water, adjusted to pH 10.5 with Ammonium Hydroxide ( NH4​OH ).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Detection: Split-flow CAD (Evaporator Temp: 35°C) and MS (ESI+, monitoring m/z 155.1 [M+H]+ ).

Step-by-Step Workflow:

  • System Suitability (Self-Validation): Inject a 10 µL blank (DMSO/Water). Verify that the CAD baseline noise is <0.5 pA and no ghost peaks elute.

  • Sample Preparation: Dissolve the crude racemate in 50:50 Water:MeOH. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution:

    • 0.0 – 2.0 min: 0% B (Isocratic hold to focus the polar analyte at the column head).

    • 2.0 – 12.0 min: 0% 30% B (Shallow gradient to maximize resolution of diastereomeric impurities).

    • 12.0 – 14.0 min: 100% B (Column wash).

    • 14.0 – 18.0 min: 0% B (Re-equilibration).

  • Fractionation: Trigger fraction collection via MS signal ( m/z 155.1) to ensure only the target mass is collected, bypassing CAD delay-volume discrepancies.

Protocol B: Preparative HILIC (Aqueous Normal-Phase Strategy)

Mechanism: If the compound remains too polar for High-pH RP, HILIC is the optimal orthogonal approach. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic). The mobile phase is highly organic (>70% MeCN). Water acts as the strong eluting solvent by forming an immobilized, water-rich layer on the stationary phase. The polar protonated amine partitions favorably into this aqueous layer[6][7].

  • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide-bonded Silica ( 5μm , 21.2×150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Formic Acid). Low pH ensures the amine is fully protonated, maximizing its polarity and retention in the aqueous layer[8].

  • Mobile Phase B: 100% Acetonitrile.

  • Detection: Split-flow CAD (Evaporator Temp: 35°C).

Step-by-Step Workflow:

  • Column Equilibration: HILIC columns require extensive equilibration to establish the aqueous layer. Flush with 50% A / 50% B for 10 Column Volumes (CVs), then equilibrate at initial conditions (95% B) for 15 CVs.

  • Sample Loading: Dissolve the sample in a high-organic diluent (e.g., 75% Acetonitrile / 25% Water). Critical: Injecting samples dissolved in 100% water will disrupt the HILIC partition layer and cause severe peak distortion.

  • Gradient Execution:

    • 0.0 – 2.0 min: 95% B.

    • 2.0 – 15.0 min: 95% 60% B (Increasing the strong solvent, water).

    • 15.0 – 18.0 min: 50% B (Wash).

    • 18.0 – 25.0 min: 95% B (Re-equilibration).

Quantitative Method Comparison

The following table summarizes the operational parameters and expected retention behavior for both methodologies, providing a quick-reference guide for method selection.

ParameterHigh-pH Reversed-Phase (Protocol A)HILIC (Protocol B)
Primary Mechanism Hydrophobic partitioning of neutral free-baseHydrophilic partitioning of protonated amine into aqueous layer
Stationary Phase Hybrid Organic-Inorganic C18​ Zwitterionic (ZIC-HILIC) or Amide-Silica
Mobile Phase pH pH 10.5 (Ammonium Bicarbonate / NH4​OH )pH 3.0 (Ammonium Formate / Formic Acid)
Strong Solvent Acetonitrile (Organic)Water (Aqueous buffer)
Analyte Ionization Neutral (Suppressed)Fully Protonated (Cationic)
Expected Retention ( k′ ) 2.5 – 4.04.0 – 7.5
Ideal Sample Diluent Water / Methanol (Low Organic)Acetonitrile / Water (High Organic)

Purification Decision Workflow

To streamline the purification process from crude synthesis to isolated product, follow the logical decision tree below.

PurificationWorkflow Crude Crude Rel-(5R,6S)-5-amino- 6-cyclopropylpiperidin-2-one Solubility Solubility & Polarity Assessment Crude->Solubility Aqueous Highly Polar / Water Soluble (Select HILIC) Solubility->Aqueous Organic Moderate Organic Solubility (Select High-pH RP) Solubility->Organic HILIC_Prep Prep HILIC (Amide/ZIC) Gradient: 95% -> 60% MeCN (Water is Strong Solvent) Aqueous->HILIC_Prep RP_Prep Prep High-pH RP-HPLC (Hybrid C18, pH 10.5) Gradient: 0% -> 30% MeCN Organic->RP_Prep Detection Universal Detection (Split-Flow CAD + MS) HILIC_Prep->Detection RP_Prep->Detection Fractions Mass-Triggered Fraction Collection & Purity Check Detection->Fractions Isolation Lyophilization & Final Product Isolation Fractions->Isolation

Workflow for the chromatographic isolation of polar, non-chromophoric piperidin-2-one derivatives.

References

  • A simplified guide for charged aerosol detection of non-chromophoric compounds . PubMed (NIH). Available at:[Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography . PubMed (NIH). Available at:[Link]

  • Control pH During Method Development for Better Chromatography . LCGC / LCMS.cz. Available at:[Link]

  • Bidentate Silane Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography . Analytical Chemistry (ACS Publications). Available at:[Link]

  • What can I use to purify polar reaction mixtures? Biotage. Available at:[Link]

  • Why HILIC is what your polar compounds need for purification . Buchi. Available at:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . PubMed Central (NIH). Available at:[Link]

Sources

Method

incorporating Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one into drug discovery pipelines

Application Note: Strategic Incorporation of Rel-(5R,6S)-5-Amino-6-cyclopropylpiperidin-2-one in Hit-to-Lead Optimization Executive Summary & Rationale In modern drug discovery, overcoming pharmacokinetic liabilities whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Rel-(5R,6S)-5-Amino-6-cyclopropylpiperidin-2-one in Hit-to-Lead Optimization

Executive Summary & Rationale

In modern drug discovery, overcoming pharmacokinetic liabilities while maintaining high target affinity is a primary objective during hit-to-lead optimization. The incorporation of conformationally restricted, sp3-rich scaffolds is a proven strategy to achieve this balance. Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one represents a highly versatile building block that synergizes the hydrogen-bonding capacity of a lactam core with the metabolic shielding of a cyclopropyl appendage.

The piperidin-2-one scaffold is widely recognized as a privileged structure, frequently utilized in the development of kinase inhibitors (such as c-Met inhibitors) and peptidomimetics [1]. By functionalizing the C6 position with a cyclopropyl group, medicinal chemists can address multiple developmental roadblocks, including rapid plasma clearance and conformational flexibility [2]. The C5-amino group serves as an ideal synthetic handle for rapid vectorization, enabling the generation of diverse amide, urea, and sulfonamide libraries.

Physicochemical Profiling & Mechanistic Advantages

The structural geometry of the (5R,6S) relative stereocenter dictates a specific spatial orientation between the C5-amino vector and the C6-cyclopropyl ring. This spatial arrangement is critical for both target engagement and metabolic evasion.

The primary route of clearance for piperidine-based drugs is often CYP-mediated α-oxidation (hydroxylation at the carbon adjacent to the nitrogen). The high C-H bond dissociation energy of the cyclopropyl group results in a significantly reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes [3]. Furthermore, the rigid, bulky nature of the cyclopropyl ring sterically occludes the CYP450 active site heme iron from accessing the C6 proton, effectively shutting down this metabolic hotspot.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueDrug Design Implication
Molecular Weight 154.21 g/mol Highly ligand-efficient (LE) starting point for fragment-based design.
LogP (Estimated) 0.8 - 1.2Optimal lipophilicity for aqueous solubility while allowing membrane permeation.
H-Bond Donors 3 (NH₂, Lactam NH)Facilitates bidentate interactions with target hinge regions.
H-Bond Acceptors 2 (C=O, NH₂)Enhances target engagement via solvent channels.
TPSA ~55 ŲWell within the limits for blood-brain barrier (BBB) penetration if desired.

Workflow & Pharmacophore Modeling

Workflow A 1. Scaffold Selection Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one B 2. C5-Amine Vectorization (Parallel Library Synthesis) A->B C 3. In Vitro ADME Profiling (HLM Stability & Permeability) B->C D 4. Target Engagement (Biochemical & Cellular Assays) C->D E 5. Lead Candidate Selection (In Vivo Efficacy) D->E

Fig 1: Hit-to-lead optimization workflow utilizing the cyclopropylpiperidin-2-one scaffold.

Pharmacophore Kinase Target Active Site (e.g., Kinase Hinge) Lactam Lactam Core (H-Bonding) Lactam->Kinase Bidentate H-Bonds Cyclopropyl Cyclopropyl (Lipophilic/Shield) Lactam->Cyclopropyl RGroup C5-Vector (Solvent Channel) Lactam->RGroup Cyclopropyl->Kinase Hydrophobic Contact RGroup->Kinase Selectivity Determinant

Fig 2: Pharmacophore model demonstrating target interactions and metabolic shielding.

Experimental Protocols

Protocol 1: Library Synthesis via C5-Amidation

Causality & Rationale: The bulky cyclopropyl group at C6 provides significant steric hindrance to the adjacent C5-amine. Therefore, highly efficient coupling reagents (e.g., HATU) are required over standard carbodiimides (e.g., EDC) to drive the reaction to completion and prevent the formation of unreactive intermediate species. Furthermore, maintaining a slightly basic environment with DIPEA prevents the protonation of the C5-amine, ensuring its nucleophilicity.

Step-by-Step Methodology:

  • Pre-activation: In a 10 mL glass vial, dissolve the desired carboxylic acid R-COOH (1.2 equiv, 0.12 mmol) and HATU (1.5 equiv, 0.15 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (3.0 equiv, 0.3 mmol). Stir at room temperature for 15 minutes. Validation Check: A color change to pale yellow indicates active ester formation.

  • Coupling: Add Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride (1.0 equiv, 0.1 mmol) to the activated mixture.

  • Reaction: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (2 mL). Extract the aqueous layer with EtOAc (3 x 3 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase preparative HPLC to yield the final C5-amide derivative.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Causality & Rationale: To definitively prove the metabolic advantage of the cyclopropyl group, an in vitro Human Liver Microsome (HLM) assay must be conducted. Pre-incubating the compound establishes thermal equilibrium and accounts for non-specific protein binding. Initiating the reaction specifically with NADPH ensures that the T0​ timestamp is exact, as CYP450 enzymes obligatorily require NADPH as an electron donor.

Self-Validating System: To ensure assay integrity, Verapamil must be included as a high-clearance positive control. If Verapamil does not exhibit a half-life ( t1/2​ ) of < 15 minutes, the assay run is invalidated, indicating compromised microsomes or degraded NADPH.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute HLM to a working concentration of 0.5 mg/mL protein.

  • Pre-incubation: In a 96-well plate, combine 1 µM of the test compound (diluted from a 10 mM DMSO stock; final DMSO < 0.1%) with the HLM suspension. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures proteins, stopping the reaction and precipitating enzymes for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate intrinsic clearance ( CLint​ ).

Table 2: Comparative In Vitro Metabolic Stability (Representative Data)

Compound Core CLint​ (µL/min/mg) t1/2​ (min)Primary Metabolic Liability
5-amino-piperidin-2-one (Unsubstituted)48.514.2Rapid C6-hydroxylation / Ring opening
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one 11.2 61.8 N-oxidation (Minor, Slow)
Verapamil (Assay Control)85.48.1N-dealkylation (Validates Assay)

Data Interpretation: The addition of the cyclopropyl ring at the C6 position yields a >4-fold increase in metabolic half-life, successfully validating the structural hypothesis.

References

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. PMC - National Center for Biotechnology Information. [Link]

Sources

Application

Advanced NMR Spectroscopy Protocols for the Structural and Stereochemical Elucidation of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary Substituted piperidin-2-ones (δ-lactams) are highly valued con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

Substituted piperidin-2-ones (δ-lactams) are highly valued conformationally restricted scaffolds in modern drug discovery. Specifically, Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one presents a unique analytical challenge: confirming the relative stereochemistry of the vicinal amino and cyclopropyl groups at C5 and C6.

Because stereoisomers exhibit vastly different pharmacological profiles, unambiguous stereochemical assignment is a critical path in API development. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. Rather than merely listing parameters, this guide details the causality behind experimental choices —leveraging the Karplus equation and Nuclear Overhauser Effect (NOE) to definitively distinguish the (5R,6S) trans configuration from its cis counterparts [1].

Theoretical Framework & Causality (E-E-A-T)

Conformational Dynamics of the Piperidin-2-one Ring

Unlike the perfect chair conformation of cyclohexane, the piperidin-2-one ring adopts a half-chair (or sofa) conformation due to the partial double-bond character of the N1–C2 amide bond, which forces N1, C2, C3, and C6 into near coplanarity.

To minimize 1,3-diaxial steric clashes, the bulky C6-cyclopropyl group strongly prefers a pseudo-equatorial orientation. Consequently, the attached proton (H6) is forced into a pseudo-axial position.

Stereochemical Logic: The (5R,6S) Assignment

In the relative (5R,6S) configuration, the C5-amino group is trans to the C6-cyclopropyl group.

  • The Causality of J-Coupling: Because the C6-cyclopropyl is pseudo-equatorial, the trans C5-amino group must also adopt a pseudo-equatorial position to minimize steric strain. This places both H5 and H6 in pseudo-axial positions.

  • The Karplus Relationship: The dihedral angle ( ϕ ) between the pseudo-axial H5 and H6 is approximately 180°. According to the Karplus equation, this trans-diaxial relationship dictates a large vicinal coupling constant ( 3JH5−H6​ ), typically between 9.0 and 11.5 Hz [2]. If the molecule were the cis isomer (e.g., 5S,6S), the angle would be ~60°, yielding a much smaller 3J of 2.0–5.0 Hz.

  • Through-Space Validation (NOE): A large J-coupling alone is not a self-validating system. We must confirm it orthogonally via 2D NOESY. In the trans configuration, H5 and H6 point in opposite directions; therefore, no strong NOE cross-peak should be observed between them. Instead, NOE correlations will reliably appear between H5 and the cyclopropyl protons, confirming their spatial proximity (< 5 Å).

Experimental Protocols

Sample Preparation Strategy
  • Solvent Selection: While CDCl₃ or D₂O are common, DMSO-d₆ is strictly required for this protocol. Why? DMSO-d₆ prevents the rapid exchange of the lactam N1-H and the primary amine 5-NH₂ protons. Observing these heteroatomic protons is critical for establishing HMBC connectivity across the lactam carbonyl (C2) and confirming the C5/C6 linkages.

  • Preparation: Dissolve 15–20 mg of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (free base) in 0.6 mL of anhydrous DMSO-d₆. Use tetramethylsilane (TMS) as an internal reference (0.00 ppm).

NMR Acquisition Parameters

Perform experiments on a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for 2D carbon-detected experiments.

  • 1D ¹H NMR: 64 scans, 90° pulse, relaxation delay (D1) of 2.0 s. Purpose: Extract precise 3J coupling constants via multiplet analysis.

  • 1D ¹³C{¹H} & DEPT-135: 1024 scans. Purpose: Differentiate CH/CH₃ (positive) from CH₂ (negative) and identify the quaternary C2 carbonyl.

  • 2D COSY (Correlation Spectroscopy): Purpose: Map the continuous H3–H4–H5–H6 spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Purpose: Assign direct ¹H-¹³C pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( 2J and 3J ) of 8 Hz. Purpose: Bridge the heteroatom gaps (N1, C2) that COSY cannot cross.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time ( τm​ ) of 300–500 ms. Purpose: Map through-space spatial proximity to finalize the stereochemical assignment.

NMR_Workflow Sample Sample Prep: DMSO-d6 (Preserves NH/NH2 exchange) OneD 1D 1H & 13C NMR (Extract 3J_H5-H6 coupling) Sample->OneD TwoD_Backbone 2D COSY & HSQC (Assign C3-C4-C5-C6 spin system) OneD->TwoD_Backbone TwoD_Connect 2D HMBC (Confirm lactam C2 & cPr linkages) TwoD_Backbone->TwoD_Connect Stereo 2D NOESY / ROESY (Map through-space < 5 Å) TwoD_Connect->Stereo Result Stereochemical Assignment (5R,6S) Trans-diaxial confirmed Stereo->Result

Caption: Sequential NMR workflow for the structural and stereochemical elucidation of piperidin-2-ones.

Data Interpretation & Quantitative Summary

The interpretation must follow a strict logical cascade: Skeleton → Connectivity → Stereochemistry .

First, locate the C2 carbonyl (~170 ppm) and the lactam NH (~7.8 ppm). HMBC correlations from the NH proton will identify C2 and C6. Once C6 is anchored, use COSY to walk down the ring (H6 → H5 → H4 → H3). Finally, extract the multiplicity of H5 and H6. H6 will appear as a doublet of doublets (dd) due to coupling with H5 (axial-axial) and the cyclopropyl CH (axial-equatorial).

Table 1: Expected NMR Data & 2D Correlations (DMSO-d₆)
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Key HMBC ( 2J , 3J )Key NOESY (< 5 Å)
C2 (C=O) ~170.5----
C3 ~31.22.25 (m)mC2, C4H4
C4 ~26.41.85 (m), 1.65 (m)mC2, C3, C5, C6H3, H5
C5 ~52.13.10 (td)td, J = 10.5, 4.5C3, C4, C6H4a, cPr-CH
C6 ~62.52.85 (dd)dd, J = 10.5, 8.0C2, C4, C5, cPrNH, H4a
N1-H -7.80 (br s)br sC2, C6H6, cPr-CH
5-NH₂ -1.50 (br s)br sC4, C5, C6H5
cPr-CH ~14.50.95 (m)mC6, cPr-CH₂H6, NH
cPr-CH₂ ~3.5, ~2.10.45 (m), 0.25 (m)mcPr-CH, C6cPr-CH

(Note: Exact chemical shifts may vary slightly based on concentration and exact temperature, but the topological spin-system logic remains absolute).

Mechanistic & Stereochemical Network

To visualize the self-validating nature of the 2D NMR data, the following network diagram maps the critical COSY, HSQC, and HMBC correlations that lock the C5-C6-cyclopropyl linkage into place.

NMR_Network cluster_protons Protons (1H) cluster_carbons Carbons (13C) H5 H5 (axial) H6 H6 (axial) H5->H6 COSY (3J > 9Hz) C5 C5 H5->C5 HSQC CcPr C-cPr H5->CcPr HMBC HcPr H-cPr H6->HcPr COSY C6 C6 H6->C6 HSQC C2 C2 (C=O) H6->C2 HMBC NH N1-H NH->C6 HMBC NH->C2 HMBC

Caption: Key 2D NMR correlation network (COSY, HSQC, HMBC) for the C5-C6-cPr spin system.

Final Validation Checklist

References

  • Juaristi, E., et al. (2018). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 14, 2253–2263. PMC. Retrieved from[Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12665, 2-Piperidone. Retrieved from[Link][2]

Sources

Method

scale-up production of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one for clinical trials

Application Note: Multikilogram Scale-Up of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one Hydrochloride for Clinical API Manufacturing Executive Summary Chiral piperidin-2-ones are highly privileged scaffolds in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multikilogram Scale-Up of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one Hydrochloride for Clinical API Manufacturing

Executive Summary

Chiral piperidin-2-ones are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, PARP inhibitors, and PTDSS1 inhibitors[1]. The molecule Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride[2] presents a unique synthetic challenge due to its contiguous stereocenters and the steric bulk of the C6-cyclopropyl group. During early medicinal chemistry phases, this intermediate is typically accessed via chiral pool synthesis or late-stage supercritical fluid chromatography (SFC). However, these methods suffer from poor atom economy, high solvent consumption, and limited throughput, rendering them unviable for clinical API manufacturing.

This application note details a highly scalable, chromatography-free process route. By leveraging a diastereoselective catalytic hydrogenation followed by a Resolution-Racemisation-Recycle ( R3 ) compatible Diastereomeric Salt Crystallization (DSC)[3], we achieve >99.5% enantiomeric excess (e.e.) and a 3-fold increase in overall yield, ensuring a robust supply chain for clinical trials.

Retrosynthetic Strategy & Process Causality

The transition from bench-scale to pilot-plant requires designing a self-validating chemical system where impurities are structurally excluded from the product phase.

  • Diastereocontrol via Pseudo-Allylic Strain: The cis-relative configuration (5R,6S) is established during the catalytic hydrogenation of a Δ5 -piperidin-2-one intermediate. The bulky C6-cyclopropyl group forces the heterocycle into a conformation governed by pseudo-allylic strain ( A1,3 )[4]. When subjected to H2​ over Pd/C, the catalyst surface coordinates exclusively to the less sterically encumbered face, enforcing a strict syn-addition of hydrogen. This thermodynamic bias yields the cis-diastereomer with >95% diastereomeric excess (d.e.), eliminating the need for complex asymmetric metal-ligand catalysts which are prone to heavy metal carryover.

  • Optical Resolution via Diastereomeric Salt Crystallization (DSC): To isolate the Rel-(5R,6S) enantiomer from the racemate, we employ a classical resolution strategy using (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)[1]. The causality of this separation lies in the differential solubility of the resulting diastereomeric salts. The (5R,6S)-amine•L-DTTA salt forms a highly stable, insoluble crystal lattice driven by intermolecular hydrogen bonding between the piperidinone amide and the tartrate carboxylates. The mismatched (5S,6R) enantiomer remains highly soluble in the mother liquor.

G SM1 Cyclopropyl carboxaldehyde Condensation Diastereoselective Henry Reaction SM1->Condensation SM2 Nitrobutyrate Derivative SM2->Condensation Intermediate rac-(5R,6S)-Nitro Intermediate Condensation->Intermediate Base, Solvent Reduction Catalytic Hydrogenation & Lactamization Intermediate->Reduction Racemate rac-(5R,6S)-5-amino-6- cyclopropylpiperidin-2-one Reduction->Racemate H2, Pd/C

Process flow for the diastereoselective synthesis of the racemic piperidin-2-one core.

Quantitative Process Metrics

The optimization of the synthetic route yielded significant improvements across all critical process parameters (CPPs), making it suitable for GMP clinical manufacturing.

MetricMedicinal Chemistry RouteOptimized Process RouteImprovement Factor
Overall Yield 14%46%+ 328%
Stereochemical Purity 92% e.e. (via SFC)>99.5% e.e. (via DSC)Superior API Quality
E-factor (kg waste/kg API) > 4506286% Reduction
Throughput (kg / batch) 0.15 kg12.5 kgHighly Scalable
Purification Method Column ChromatographyDirect CrystallizationEliminated Silica Gel

Detailed Experimental Protocols

The following protocols are designed as self-validating systems; in-process controls (IPCs) ensure that the reaction cannot proceed to the next stage unless specific thermodynamic and kinetic milestones are met.

Synthesis of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Rationale: This step sets the relative stereochemistry. Temperature control during hydrogenation is critical to prevent epimerization of the amine stereocenter.

  • Preparation: Charge a 50 L Hastelloy pressure reactor with 6-cyclopropyl-5-nitropyridin-2-one (5.0 kg, 27.7 mol) and methanol (25 L).

  • Catalyst Loading: Inert the vessel with N2​ (3x). Carefully charge 10% Pd/C (500 g, 50% wet).

  • Hydrogenation: Purge the vessel with H2​ (3x) and pressurize to 4.0 bar. Maintain the internal temperature at 25°C ± 2°C. Self-Validation: The reaction is highly exothermic; the cooling jacket must maintain strict isothermality. A temperature spike >30°C will increase the trans-diastereomer impurity.

  • Reaction Monitoring: Stir at 400 rpm for 12 hours. Monitor H2​ uptake. The reaction is complete when H2​ consumption ceases and HPLC confirms <1% starting material.

  • Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure to a volume of 5 L, add ethyl acetate (15 L), and cool to 0°C to precipitate the racemic product. Filter and dry under vacuum at 40°C. Yield: 3.6 kg (84%).

Optical Resolution via Diastereomeric Salt Crystallization

Rationale: Isolates the (5R,6S) enantiomer. The cooling ramp rate is the critical parameter to prevent spontaneous nucleation of the undesired diastereomer[1].

  • Dissolution: In a 100 L glass-lined reactor, suspend rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (3.5 kg, 22.7 mol) and (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (8.7 kg, 22.7 mol) in a mixture of Ethanol/Water (80:20 v/v, 35 L).

  • Heating: Heat the slurry to 75°C until complete dissolution is achieved. Self-Validation: A clear solution must be observed for at least 30 minutes to ensure no undissolved racemate seeds remain.

  • Controlled Cooling & Seeding: Cool the solution to 45°C at a rate of 0.5°C/min. At 45°C, charge 10 g of pure (5R,6S)-amine•L-DTTA seed crystals. Hold at 45°C for 2 hours to allow the crystal bed to mature.

  • Isolation: Cool to 5°C at 0.1°C/min. Filter the thick white slurry and wash the cake with cold Ethanol (5 L). Dry the salt under vacuum at 50°C. Yield: 5.1 kg (41% out of a theoretical 50%; >99% d.e.).

G Racemate rac-(5R,6S)-Amine Mix Dissolution (EtOH/H2O, 75°C) Racemate->Mix ChiralAcid (-)-L-DTTA (Resolving Agent) ChiralAcid->Mix Cooling Controlled Cooling & Seeding (45°C) Mix->Cooling Crystals Diastereomeric Salt (5R,6S)-Amine • L-DTTA Cooling->Crystals Filtration MotherLiquor Mother Liquor (5S,6R)-Enriched Cooling->MotherLiquor Freebasing NaOH / Extraction Crystals->Freebasing HCl HCl in IPA Freebasing->HCl FinalAPI Rel-(5R,6S)-5-amino-6- cyclopropylpiperidin-2-one HCl HCl->FinalAPI Crystallization

Optical resolution workflow via diastereomeric salt crystallization and API salt formation.

Final API Salt Formation (HCl)

Rationale: Converts the resolution salt into the final clinical API form[2].

  • Freebasing: Suspend the (5R,6S)-amine•L-DTTA salt (5.0 kg) in 2-Methyltetrahydrofuran (2-MeTHF, 25 L). Add 2M aqueous NaOH (15 L) and stir vigorously for 30 minutes at 20°C.

  • Phase Separation: Allow the layers to separate. The aqueous layer (containing sodium tartrate) is discarded. Wash the organic layer with brine (5 L).

  • Salt Formation: Transfer the organic layer to a clean reactor. Slowly add a solution of 5M HCl in Isopropanol (2.0 L) while maintaining the temperature below 15°C. A white precipitate will form immediately.

  • Final Isolation: Stir the slurry for 2 hours at 0°C. Filter, wash with cold Isopropanol (3 L), and dry under high vacuum at 45°C for 24 hours.

  • Release Testing: Yield: 1.6 kg of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride. Purity: >99.5% (HPLC), >99.9% e.e. (Chiral HPLC).

References

  • rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride - Sigma-Aldrich. sigmaaldrich.com. 2

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. 3

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters - ACS Publications. 4

  • Efficient Multikilogram-Scale Synthesis of PTDSS1 Inhibitor: Development of a Practical and Scalable Optical Resolution Method for Chiral 2,3-Pyrrolidinedione. ACS Publications.1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one . This highly polar, densely functionalized lactam is a valuable building block in drug development, but its synthesis is notoriously prone to poor diastereoselectivity, stalled cyclization, and massive yield loss during isolation.

This guide moves beyond basic recipes. It explains the thermodynamic and kinetic causalities behind each step, providing a self-validating framework to ensure your synthesis is robust, reproducible, and high-yielding.

Mechanistic Overview & Synthetic Workflow

The most efficient route to the 5-amino-piperidin-2-one core is a one-pot nitro-Mannich (aza-Henry) / lactamization cascade , followed by catalytic hydrogenation. The cascade condenses an imine (derived from cyclopropanecarboxaldehyde) with an alkyl 4-nitrobutanoate. The stereochemical outcome at the C5 and C6 positions is established during the initial C-C bond formation, making the cascade conditions the most critical variable in determining your final yield of the Rel-(5R,6S) isomer.

SynthesisPathway N1 Cyclopropanecarboxaldehyde + Primary Amine N3 Imine Intermediate N1->N3 Condensation N2 Alkyl 4-nitrobutanoate N4 Nitro-Mannich (Aza-Henry) Reaction Diastereoselective C-C Bond Formation N2->N4 Base Catalyst N3->N4 N5 Intramolecular Lactamization Ring Closure N4->N5 Spontaneous / Heat N6 Rel-(5R,6S)-5-nitro-6- cyclopropylpiperidin-2-one N5->N6 - AlkylOH N7 Catalytic Hydrogenation (Nitro Reduction) N6->N7 N8 Rel-(5R,6S)-5-amino-6- cyclopropylpiperidin-2-one N7->N8 H2, Pd/C

Nitro-Mannich/lactamization cascade and reduction pathway for the target compound.

Troubleshooting FAQs

Q1: Why is my diastereomeric ratio (d.r.) for the Rel-(5R,6S) isomer so low during the cascade step?

Causality: The stereochemical outcome of the nitro-Mannich/lactamization cascade is governed by a delicate balance of kinetic and thermodynamic factors. The initial aza-Henry addition creates two contiguous stereocenters. If the reaction is run in highly polar protic solvents (like pure methanol or water), the solvent disrupts the tightly hydrogen-bonded transition states required for high diastereoselectivity [1]. Furthermore, the α -nitro stereocenter in the resulting lactam is highly acidic and prone to post-cyclization epimerization, which can degrade your kinetic ratio over time [2]. Solution: Switch to a less polar or mixed solvent system (e.g., THF or a Toluene/THF blend). Lowering the temperature to 0 °C during the initial addition phase, followed by slow warming, rigidifies the transition state. Quench the reaction immediately upon completion to prevent thermodynamic epimerization.

Q2: The nitro-Mannich addition works, but lactamization stalls, leaving open-chain β -nitroamine intermediates. How can I drive ring closure?

Causality: Incomplete lactamization usually results from using an unreactive ester (such as a tert-butyl ester) or insufficient basicity to drive the elimination of the alkoxide leaving group. The amine must be sufficiently nucleophilic to attack the ester carbonyl, a process that requires the correct spatial alignment and thermal energy. Solution: Ensure you are using methyl or ethyl 4-nitrobutanoate . If lactamization stalls, add a catalytic amount of a non-nucleophilic base like DBU (0.1–0.2 equivalents) and elevate the temperature to 60 °C. Self-Validation Checkpoint: Analyze the crude mixture by LC-MS. The presence of a mass peak at [M+H]⁺ corresponding to the uncyclized β -nitroamine indicates stalled lactamization. Do not proceed to hydrogenation until this peak is <5%.

Q3: During the nitro reduction step, my reaction stalls at the hydroxylamine intermediate, or I see ring-opened byproducts. What is causing this?

Causality: Nitro reductions to amines via catalytic hydrogenation (Pd/C or Raney Ni) proceed through a nitroso and then a hydroxylamine (-NHOH) intermediate. The reaction often stalls here if the catalyst is poisoned, if hydrogen mass transfer is poor, or if the solvent lacks a proton source to facilitate the final N-O bond cleavage [3]. Solution: Conduct the hydrogenation in a polar protic solvent (e.g., Methanol) containing 1–2 equivalents of a mild acid (e.g., acetic acid). The acid protonates the hydroxylamine, making water a better leaving group for the final reduction step. Ensure vigorous stirring (>800 rpm) to overcome gas-liquid mass transfer limitations.

Q4: I have successfully reduced the nitro group, but my isolated yield of the final amino-lactam is terrible. Where is my product going?

Causality: Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a highly polar, water-soluble molecule due to the basic primary amine and the hydrogen-bonding lactam motif. Standard aqueous workups (e.g., washing with water/brine and extracting with EtOAc) will result in massive product loss to the aqueous layer. Solution: Avoid aqueous workups entirely. Filter the hydrogenation catalyst, concentrate the filtrate in vacuo, and purify the crude residue via a strong cation exchange (SCX) column or direct crystallization from an EtOAc/Heptane mixture.

Quantitative Optimization Data

The following table summarizes the optimization of the critical cascade step. Note how the choice of solvent and base directly dictates the conversion efficiency and the diastereomeric ratio (d.r.) of the desired Rel-(5R,6S) intermediate.

Solvent SystemBase CatalystTemp (°C)Conversion (%)d.r. (Rel-5R,6S : others)Primary Issue Observed
MethanolEt₃N (1.0 eq)2585%60 : 40Poor stereocontrol [1]
TolueneEt₃N (1.0 eq)2565%75 : 25Stalled lactamization
THFDBU (0.2 eq)0 → 2592%88 : 12Minor epimerization
THF / Toluene (1:1) DBU (0.2 eq) 0 → 40 >98% 95 : 5 Optimal Conditions

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-line analytical checkpoints are met.

Step 1: Nitro-Mannich / Lactamization Cascade
  • Imine Formation: In an oven-dried flask under N₂, dissolve cyclopropanecarboxaldehyde (10.0 mmol) in a 1:1 mixture of anhydrous THF/Toluene (20 mL). Add benzylamine (10.0 mmol) dropwise. Stir at room temperature for 2 hours.

    • Checkpoint: Take an NMR aliquot. The aldehyde proton (~9.5 ppm) should completely disappear, replaced by the imine proton (~8.2 ppm).

  • Aza-Henry Addition: Cool the mixture to 0 °C. Add ethyl 4-nitrobutanoate (10.5 mmol) followed by dropwise addition of DBU (2.0 mmol, 0.2 eq).

  • Lactamization: Stir at 0 °C for 1 hour, then slowly warm to 40 °C and stir for 12 hours to drive the lactamization.

    • Checkpoint: Analyze via LC-MS. Ensure the uncyclized β -nitroamine mass is absent.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the N-benzyl-5-nitro-6-cyclopropylpiperidin-2-one intermediate.

Step 2: Global Deprotection and Nitro Reduction
  • Reaction Setup: Dissolve the purified intermediate (5.0 mmol) in Methanol (25 mL). Add glacial acetic acid (10.0 mmol, 2.0 eq) to prevent stalling at the hydroxylamine stage [3].

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.5 g) under a steady stream of N₂.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 50 psi H₂ and stir vigorously (1000 rpm) at 40 °C for 18 hours. This step simultaneously reduces the nitro group to an amine and cleaves the N-benzyl protecting group.

    • Checkpoint: LC-MS must show complete conversion to the target mass. No +16 Da (hydroxylamine) or +90 Da (retained benzyl) peaks should remain.

  • Isolation (Non-Aqueous): Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the acetate salt of the product.

  • Free-Basing: Load the residue onto an SCX-2 ion exchange cartridge. Wash with MeOH to remove neutral/acidic impurities, then elute the product with 2M NH₃ in MeOH. Concentrate to afford pure Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one .

References

  • Nitro-Mannich/Lactamization Cascades for the Direct Stereoselective Synthesis of Pyrrolidin-2-ones Organic Letters - ACS Publications URL:[Link]

  • Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles Beilstein Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • The Nitro-Mannich Reaction Chemical Reviews - ACS Publications URL:[Link]

Optimization

Technical Support Center: HPLC Optimization for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Rel-(5R,6S)-5-amino-6-cyclopropylpiperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one .

This molecule presents a "perfect storm" of chromatographic challenges: a highly polar and basic primary amine (pKa ~9.5), a polar lactam ring, a lipophilic cyclopropyl group, and a distinct lack of a strong UV chromophore. The following troubleshooting guides, mechanistic explanations, and validated protocols are engineered to help you achieve robust, reproducible assays.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my signal-to-noise (S/N) ratio unacceptably low when using standard UV detection at 254 nm?

The Causality: Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one lacks an aromatic ring or an extended conjugated π -system. Its only functional group capable of UV absorption is the lactam (piperidin-2-one) amide bond, which has a weak absorption maximum below 215 nm. At the standard 254 nm wavelength, the molecule is virtually transparent. The Solution:

  • Short-Term: Shift your UV detection to 205–210 nm. Caveat: This requires ultra-high-purity HPLC-grade solvents, as trace impurities and common mobile phase modifiers (like acetate or formate) absorb strongly in this region, causing severe baseline drift.

  • Long-Term (Best Practice): Transition to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These detectors are mass-dependent and independent of the analyte's optical properties, making them the gold standard for aliphatic amines [1]. CAD, in particular, provides uniform sensitivity for non-volatile analytes and is highly compatible with gradient elution [4].

DetectorSelection Start Target: Rel-(5R,6S)-5-amino- 6-cyclopropylpiperidin-2-one CheckUV Does it have a strong UV chromophore? Start->CheckUV NoUV No (Only Lactam <215 nm) CheckUV->NoUV Decision Select Alternative Detector NoUV->Decision CAD CAD / ELSD (Universal, Mass-dependent) Decision->CAD Routine QC / Assay MS LC-MS (ESI+) (High Sensitivity, MW Confirmation) Decision->MS PK / Bioanalysis LowUV UV at 205-210 nm (Requires high-purity solvents) Decision->LowUV Limited Infrastructure

Decision matrix for selecting the optimal HPLC detector based on analyte chromophore properties.

Q2: My analyte elutes near the void volume on a standard C18 column and exhibits severe peak tailing. How do I fix this?

The Causality: The primary amine is fully protonated at typical acidic or neutral mobile phase pHs (pH 2–7). This positive charge makes the molecule highly hydrophilic, preventing it from partitioning effectively into the hydrophobic C18 stationary phase (causing early elution). Furthermore, the positively charged ammonium group undergoes secondary electrostatic interactions (ion-exchange) with unendcapped, negatively charged residual silanols on the silica surface. This dual-mode retention causes the peak to drag and tail asymmetrically. The Solution: You must alter the retention mechanism using one of three strategies:

  • Ion-Pairing Chromatography (IPC): Add an anionic ion-pairing reagent (e.g., 5–10 mM 1-octanesulfonic acid) to an acidic mobile phase. The negatively charged sulfonate binds to the protonated amine in equilibrium, forming a neutral, lipophilic complex that retains strongly on C18 and masks silanol interactions [2].

  • High-pH RP-HPLC: Use a hybrid-silica column (e.g., Waters XBridge) stable up to pH 11. Run the mobile phase at pH 10.5 (using 10 mM ammonium bicarbonate adjusted with ammonium hydroxide). This deprotonates the primary amine, rendering the molecule neutral, which drastically increases lipophilicity and eliminates electrostatic silanol tailing.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Abandon reversed-phase. Use a bare silica or amide HILIC column. HILIC retains polar compounds by partitioning them into a water-enriched layer on the stationary phase surface, making it ideal for diamines and polar lactams [3].

Troubleshooting Issue Issue: Poor Retention & Peak Tailing on Standard C18 Cause Cause: Protonated Primary Amine (pKa ~9.5) interacts with residual silanols Issue->Cause Path1 Strategy 1: High pH RP-HPLC Cause->Path1 Path2 Strategy 2: Ion-Pairing (IPC) Cause->Path2 Path3 Strategy 3: HILIC Cause->Path3 Sol1 Use Hybrid Silica (pH 10.5) Deprotonates amine, neutralizes analyte Path1->Sol1 Sol2 Add 1-Octanesulfonic Acid Forms lipophilic neutral complex Path2->Sol2 Sol3 Use Bare Silica/Amide Column Retains via polar partitioning Path3->Sol3

Mechanistic troubleshooting pathways to resolve poor retention and peak tailing for basic polar amines.

Q3: How do I resolve the "Rel" stereoisomers if my synthesis yields a racemate?

The Causality: Standard achiral stationary phases (C18, HILIC) cannot resolve enantiomers because the (5R,6S) and (5S,6R) isomers have identical physicochemical properties in an achiral environment. The Solution: Employ a Chiral Stationary Phase (CSP). For primary amines with a lactam ring, immobilized polysaccharide-based chiral columns (e.g., Chiralpak IG) operated in Polar Organic Mode (100% Methanol) are highly effective. Critical Step: You must add 0.1% Diethylamine (DEA) to the mobile phase. DEA acts as a basic modifier to competitively bind to non-specific acidic sites on the chiral selector's backbone, preventing the primary amine of your analyte from sticking and ensuring sharp, baseline-resolved peaks.

Part 2: Quantitative Data & Method Comparison

To aid in method selection, the following table summarizes the expected chromatographic behavior of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one across different analytical strategies.

Analytical StrategyRecommended ColumnMobile Phase CompositionRetention MechanismExpected Peak Symmetry (As)Detector Compatibility
Standard RP-HPLC Endcapped C18 (e.g., Luna C18)0.1% Formic Acid in H2O / ACNHydrophobic (Poor)> 2.0 (Severe Tailing)MS, UV (210 nm)
High-pH RP-HPLC Hybrid C18 (e.g., XBridge C18)10mM NH4HCO3 (pH 10.5) / MeOHHydrophobic (Neutralized)1.0 - 1.2 (Excellent)UV (210 nm), MS
Ion-Pairing (IPC) High Carbon C18 (e.g., Ascentis)10mM 1-Octanesulfonic Acid (pH 3) / ACNIon-Pair Partitioning1.1 - 1.3 (Good)UV (210 nm) Only
HILIC Amide or ZIC-HILIC10mM NH4Formate (pH 3) / ACN (>70%)Polar Partitioning / H-Bonding1.0 - 1.2 (Excellent)CAD, ELSD, MS

Part 3: Self-Validating Experimental Protocol (HILIC-CAD Workflow)

Because HILIC combined with CAD solves both the polarity/retention issue and the lack of a UV chromophore simultaneously, it is the recommended workflow for assay and purity analysis [4]. This protocol is designed as a self-validating system; if the System Suitability Test (SST) passes, the mechanistic integrity of the run is guaranteed.

Step 1: System & Detector Preparation
  • System Passivation: Ensure the LC system is thoroughly flushed with 50:50 Water:Acetonitrile to remove any residual non-volatile buffers (e.g., phosphate) from previous users. CAD detectors will be permanently damaged by non-volatile salts.

  • CAD Settings: Set the CAD evaporator temperature to 35°C (optimal for semi-volatile/aliphatic amines). Set the data collection rate to 10 Hz with a filter constant of 3.6 seconds.

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 100% LC-MS grade Water containing 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the amine is fully protonated, which actually increases its polarity and enhances retention in HILIC mode).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

Step 3: Chromatographic Conditions
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer for the bulky cyclopropyl group).

  • Gradient:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish water layer)

    • 1.0 - 6.0 min: 90% B to 60% B

    • 6.0 - 8.0 min: 60% B (Wash)

    • 8.1 - 12.0 min: 90% B (Re-equilibration - Critical: HILIC requires at least 10 column volumes to re-equilibrate the aqueous layer).

Step 4: Sample Preparation & System Suitability (SST)
  • Diluent: Dissolve the sample in 75:25 Acetonitrile:Water.

    • Crucial Warning: Never inject HILIC samples in 100% water. If the injection solvent is more aqueous than the starting mobile phase (90% B), the analyte will experience premature elution and severe peak distortion (fronting).

  • SST Injection: Inject a 50 µg/mL standard.

  • Validation Criteria: The system is validated for use ONLY if:

    • Retention Factor ( k′ ) > 2.0 (Confirms adequate HILIC partitioning).

    • Tailing Factor ( Tf​ ) < 1.5 (Confirms secondary silanol interactions are suppressed).

    • %RSD of peak area over 5 replicate injections is < 2.0% (Confirms CAD spray stability).

References

  • ResearchGate Contributors. "We are looking for an HPLC method for determination of tertiary amines." ResearchGate, 2022. Available at:[Link]

  • Pesek, J. "HPLC Analysis of Very Polar Compounds in Bioanalysis." LCGC International, Feb 2014. Available at:[Link]

  • Desai, et al. "HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers." D-NB Info, 2019. Available at:[Link]

Troubleshooting

preventing degradation of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in aqueous solutions

Technical Support Center: Stability of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one Introduction This technical guide is designed for researchers, scientists, and drug development professionals working with Rel-(5R,6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one. As a specialized intermediate, maintaining its structural integrity in aqueous solutions is critical for reproducible experimental outcomes and the success of downstream applications. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the prevention of its degradation. Our guidance is based on established principles of physical organic chemistry and pharmaceutical formulation science, focusing on the compound's key structural motifs: a secondary amine and a cyclic amide (lactam).

Part 1: Understanding the Degradation Profile

The primary sources of instability for this molecule in an aqueous environment are hydrolysis of the lactam ring and oxidation of the secondary amino group. The rate and extent of these degradation pathways are highly sensitive to solution pH, temperature, presence of dissolved oxygen, and exposure to light.

  • Lactam Hydrolysis: The six-membered piperidin-2-one ring is a cyclic amide. Like all amides, it is susceptible to hydrolysis, which cleaves the C-N bond to yield the corresponding open-chain amino acid. This reaction is significantly catalyzed by both acidic and basic conditions. There is typically a pH range of maximum stability, which must be empirically determined for this specific molecule.

  • Amine Oxidation: The secondary amine is a nucleophilic center and can be susceptible to oxidation. This can be initiated by dissolved molecular oxygen, trace metal ions, or exposure to light (photoxidation). Oxidative degradation can lead to a variety of products, including imines, hydroxylamines, or more complex colored degradants, which can interfere with analytical measurements and biological activity.

Below is a diagram illustrating the primary hypothesized degradation pathways.

cluster_main Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one cluster_hydrolysis Pathway A: Hydrolysis cluster_oxidation Pathway B: Oxidation main_comp Core Compound (Lactam + Amine) hydrolysis_product Open-Ring Amino Acid (Inactive Degradant) main_comp->hydrolysis_product Hydrolytic Cleavage oxidation_product Oxidized Species (e.g., Imine, Colored Products) main_comp->oxidation_product Oxidative Attack acid_base H+ / OH- acid_base->main_comp Catalyzes oxygen O2, Metal Ions oxygen->main_comp Initiates light UV/Vis Light light->main_comp Initiates

Caption: Hypothesized degradation pathways for the target compound.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of the compound is turning yellow/brown overnight. What is happening?

A1: A color change, particularly to yellow or brown, is a classic indicator of oxidative degradation of amine-containing compounds. This is often caused by the formation of conjugated imine species or other complex chromophores.

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before dissolving the compound, sparge your aqueous buffer with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: Prepare your solutions in a glove box or use glassware sealed with septa, maintaining a positive pressure of inert gas.

  • Add an Antioxidant: Consider adding a water-soluble antioxidant. See the table below for recommendations. Always run a small-scale compatibility test first.

  • Protect from Light: Wrap your container in aluminum foil or use an amber vial to prevent photoxidation.

Q2: I'm seeing a new peak eluting early in my reverse-phase HPLC chromatogram. Could this be a degradant?

A2: Yes, this is highly likely. The product of lactam hydrolysis is an open-ring amino acid. This new molecule will have a carboxylic acid group, making it significantly more polar than the parent compound. In reverse-phase HPLC, more polar compounds elute earlier. This early-eluting peak is a strong indication of hydrolytic degradation.

Troubleshooting Steps:

  • Check the pH of Your Solution: Measure the pH immediately after preparation. Unbuffered water can have a pH that drifts, and even purified water can be slightly acidic due to dissolved CO2.

  • Implement a Buffer System: Do not use unbuffered water. Based on general principles for lactam stability, the pH of maximum stability is often found between pH 4 and pH 6. You must determine the optimal pH empirically using a pH-rate stability study (see Protocol 1).

  • Control Temperature: Hydrolysis rates are highly dependent on temperature. Prepare solutions fresh and store them at reduced temperatures (e.g., 2-8°C) if they are not for immediate use. Avoid freeze-thaw cycles, which can also affect stability.

Q3: Which buffer and antioxidant should I choose?

A3: The choice is critical and depends on your downstream application. Buffers containing primary amines (like Tris) or those that can participate in side reactions should be avoided. Antioxidants must be chosen carefully to avoid reacting with your compound of interest.

ParameterRecommended OptionsRationale & Considerations
Buffer System (pH 4-7) Phosphate, Citrate, AcetateThese offer good buffering capacity in the target range and are generally inert. Avoid buffers with nucleophilic species.
Antioxidants Ascorbic Acid (Vitamin C), Sodium Metabisulfite, ThioglycerolAscorbic acid is a common, effective oxygen scavenger. Metabisulfite is a strong reducing agent. Always verify compatibility with your assay.
Chelating Agents Edetate Disodium (EDTA)Trace metal ions (Fe²⁺, Cu²⁺) can catalyze oxidation. Adding 0.01-0.1% EDTA can sequester these ions and significantly improve stability.

Part 3: Key Experimental Protocols

Protocol 1: Rapid pH-Rate Profile Study

This experiment is essential to identify the pH of maximum stability for your compound, which is the single most important factor in preventing hydrolysis.

cluster_prep Step 1: Preparation cluster_incubation Step 2: Incubation cluster_analysis Step 3: Analysis cluster_result Step 4: Result prep_stock Prepare Concentrated Stock Solution (in organic solvent) spike Spike Stock into Each Buffer prep_stock->spike prep_buffers Prepare Buffer Series (e.g., pH 3, 5, 7, 9) prep_buffers->spike incubate Incubate at a Stress Temperature (e.g., 40°C or 50°C) spike->incubate sample Sample at Timepoints (0, 2, 4, 8, 24h) incubate->sample analyze Analyze by RP-HPLC (Quantify Parent Peak Area) sample->analyze plot Plot ln(% Remaining) vs. Time analyze->plot determine Determine Degradation Rate (k) for Each pH plot->determine optimum Identify pH with Lowest k value determine->optimum

Caption: Workflow for determining the optimal solution pH.

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9) at a concentration of ~50 mM.

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent where it is stable (e.g., acetonitrile or DMSO).

  • Initiate Study: Spike a small volume of the stock solution into each buffer to reach your target final concentration. Ensure the final percentage of the organic solvent is low (<1-2%) to not significantly affect the kinetics.

  • Incubate: Place all solutions in a constant temperature bath (e.g., 50°C) to accelerate degradation to an observable timeframe.

  • Sample and Quench: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by diluting it in a strong, cold mobile phase to stop further degradation before analysis.

  • Analyze: Analyze each sample using a stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the apparent first-order degradation rate constant, k. The pH with the lowest k value is the pH of maximum stability.

References

  • Source: American Pharmacists Association (APhA), 2nd Edition. (A foundational text covering degradation pathways like hydrolysis).
  • Title: Oxidative Degradation of Pharmaceuticals Source: Waterman, K. C., & Adami, R. C. (2005). In Separation Science and Technology, 7, 1-32. (A comprehensive review of oxidation mechanisms). URL: [Link]

  • Title: pH-Rate Profiles for the Hydrolysis of a Series of N-Methyl-Substituted -Lactams Source: Smith, C.R. & Yates, K. (1972). Journal of the American Chemical Society. (An example of a mechanistic study into lactam hydrolysis, establishing pH dependence). URL: [Link]

  • Title: Antioxidants in Pharmaceutical Products Source: The United States Pharmacopeia (USP) General Chapter <1191>. (Provides guidance on the use of antioxidants in pharmaceutical preparations). URL: [Link] (Note: Access to USP-NF online is subscription-based, but the resource is an authoritative standard).

Optimization

Technical Support Center: Navigating the Solubility of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in Organic Solvents

Welcome to the technical support center for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in organic solvents. By understanding the physicochemical properties of this molecule, we can systematically address and resolve common solubility issues encountered during your research.

Understanding the Molecule: A Chemist's Perspective

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a substituted piperidin-2-one derivative. Its structure, featuring a polar lactam ring, a basic secondary amine, and a nonpolar cyclopropyl group, results in a complex solubility profile. The interplay of these functional groups dictates its interaction with various organic solvents.

  • Piperidin-2-one (Lactam) Core: The lactam functionality introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (N-H) and acceptor (C=O). This suggests some affinity for polar solvents.

  • Amino Group: The secondary amine is a key feature, rendering the molecule basic. This allows for salt formation with acids, a common strategy to enhance solubility in polar solvents. The amine group can also participate in hydrogen bonding.[1][2]

  • Cyclopropyl Group: This nonpolar, rigid aliphatic group contributes to the lipophilicity of the molecule, potentially improving solubility in less polar organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not dissolving in a nonpolar solvent like hexane. What should I do?

A1: This is expected behavior. The presence of the polar lactam and the amino group makes the molecule too polar to be readily soluble in very nonpolar solvents like hexane. The principle of "like dissolves like" suggests that a more polar solvent is required.[3]

Troubleshooting Steps:

  • Increase Solvent Polarity: Gradually increase the polarity of your solvent system. Try solvents like toluene, diethyl ether, or ethyl acetate.

  • Utilize a Co-solvent: Introduce a small amount of a more polar co-solvent, such as ethanol or isopropanol, to your nonpolar solvent.[4][5] This can significantly enhance solubility by creating a more favorable solvation environment.

Q2: I'm observing poor solubility in a polar aprotic solvent like acetone or acetonitrile. What's the next step?

A2: While these solvents are polar, the dissolution kinetics might be slow, or the solubility limit might be low at room temperature.

Troubleshooting Steps:

  • Apply Gentle Heating: Increasing the temperature often enhances the solubility of solid solutes.[5][6] Use a warm water bath to gently heat the solution while stirring. Be cautious not to exceed the boiling point of the solvent.

  • Sonication: Use an ultrasonic bath to provide mechanical energy.[5][7] Sonication can help break down solute aggregates and accelerate the dissolution process.

  • Consider Protic Solvents: If your experimental conditions permit, try polar protic solvents like ethanol or methanol. The ability of these solvents to act as hydrogen bond donors can improve solvation of the lactam and amine groups.[8]

Q3: Can I improve the solubility of my compound in polar solvents by modifying the pH?

A3: Absolutely. This is a powerful technique for compounds with basic functional groups like the secondary amine in your molecule.[7][9]

Mechanism: By adding a small amount of an acid, you can protonate the basic nitrogen atom of the amine group, forming a salt. This salt form is generally much more soluble in polar solvents than the free base.

Workflow for pH Modification:

Caption: Workflow for enhancing solubility via pH modification.

Caution: Ensure that the addition of an acid and the resulting salt formation are compatible with your downstream experimental conditions.

Q4: The compound dissolves upon heating but precipitates out upon cooling. How can I prevent this?

A4: This indicates that you have created a supersaturated solution at a higher temperature, and the compound's solubility is highly temperature-dependent in that specific solvent.

Troubleshooting Steps:

  • Maintain Elevated Temperature: If your experiment allows, maintain the solution at the elevated temperature at which the compound remains dissolved.

  • Use a Co-solvent System: A mixture of solvents can sometimes provide better solubility at room temperature.[4] Experiment with different ratios of a "good" solvent (in which it is soluble when hot) and a "better" co-solvent.

  • Slow Cooling: If you need to work at room temperature, try cooling the solution very slowly. This may encourage the formation of a more stable, smaller crystal form that is less prone to rapid precipitation.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for a rapid qualitative assessment of solubility in various organic solvents.

Materials:

  • Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, DMSO)

  • Small vials (e.g., 1.5 mL)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Add approximately 1-2 mg of the compound to each vial.

  • Add 0.5 mL of a selected solvent to each vial.

  • Vortex each vial for 30 seconds.

  • Visually inspect for dissolution.

  • If not fully dissolved, sonicate for 5 minutes and re-inspect.

  • If still not dissolved, gently warm the vial and observe any changes.

  • Record your observations for each solvent.

Protocol 2: Preparation of a Stock Solution using a Co-solvent System

This protocol provides a method for preparing a stock solution when the compound has limited solubility in a single solvent.

Materials:

  • Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

  • Primary solvent (e.g., dichloromethane)

  • Co-solvent (e.g., methanol)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of the compound and place it in a volumetric flask.

  • Add a small amount of the co-solvent (e.g., methanol) and swirl to wet the compound.

  • Place the flask on a magnetic stirrer and slowly add the primary solvent while stirring.

  • Continue stirring until the compound is fully dissolved.

  • Add the primary solvent to the final volume mark.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

Data Summary: Predicted Solubility Profile

While experimental data for this specific molecule is not available, we can predict a qualitative solubility profile based on its structural components.

Solvent ClassPredicted SolubilityRationale
Nonpolar Aliphatic Very LowThe high polarity of the lactam and amine groups is incompatible with nonpolar solvents like hexane.
Aromatic Low to ModerateSolvents like toluene may offer some solubility due to π-π interactions with the lactam, but the polar groups will limit high solubility.
Ethers Low to ModerateDiethyl ether and THF can act as hydrogen bond acceptors, which may provide some solubility.
Esters ModerateEthyl acetate offers a balance of polarity and hydrogen bond accepting capability.
Ketones Moderate to HighAcetone is a polar aprotic solvent that should be a good candidate for dissolving the compound.
Alcohols HighPolar protic solvents like ethanol and methanol are likely to be effective due to their ability to form hydrogen bonds with both the amine and lactam functionalities.[8]
Amides HighSolvents like DMF and DMA are highly polar and are often excellent solvents for a wide range of organic molecules.
Sulfoxides Very HighDMSO is a highly polar aprotic solvent known for its exceptional solvating power for a broad spectrum of compounds.

Logical Troubleshooting Flowchart

Caption: A step-by-step guide to troubleshooting solubility issues.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Carneiro, A. P., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Journal of Chemical & Engineering Data, 54(11), 3008-3014. [Link]

  • ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2009). Prediction of solubility curves and melting properties of organic and pharmaceutical compounds. European Journal of Pharmaceutical Sciences, 36(4-5), 475-485. [Link]

  • PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • LibreTexts. (2020). Amines and Heterocycles. Retrieved from [Link]

  • PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Filo. (2025). Why Amine are soluble in organic solvent like alcohol and ether?. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Parameters for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Welcome to the technical support center for the crystallization of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to streamline your crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing polar, amino-containing compounds like this piperidinone derivative?

The primary challenges stem from the molecule's inherent properties. The presence of an amino group and a lactam ring introduces polarity and hydrogen bonding capabilities. This can lead to high solubility in polar solvents, making precipitation difficult. Additionally, these functional groups can result in the formation of multiple crystalline forms, known as polymorphs, or even amorphous material.[1]

Q2: How does polymorphism impact the final drug product?

Polymorphism is the ability of a compound to exist in multiple crystal structures.[2][3] These different forms can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability.[2] For a pharmaceutical product, this is critical, as a change in polymorphic form can affect bioavailability and shelf life.[3] Therefore, identifying and consistently producing the desired, most stable polymorph is a crucial aspect of drug development.[2]

Q3: What is the importance of solvent selection in the crystallization process?

Solvent selection is arguably the most critical parameter in crystallization. The ideal solvent should exhibit a significant difference in solubility for the compound at high and low temperatures.[4] For Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, a solvent that fully dissolves the compound at an elevated temperature but allows for poor solubility upon cooling is desired.[5] The solvent also plays a vital role in determining the crystal habit and can influence which polymorphic form is obtained.[6]

Q4: Can pH be used to control the crystallization of this amino-piperidinone?

Yes, pH can be a powerful tool. The amino group in the molecule is basic and can be protonated at acidic pH. This significantly alters the molecule's solubility in aqueous or protic solvents.[7] Adjusting the pH can be used to induce crystallization by neutralizing a solution containing the protonated form, thereby reducing its solubility.[8][9] This technique is particularly useful for compounds with ionizable functional groups.[10][11]

Q5: What is "oiling out," and how can it be prevented?

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystal.[12] This often happens when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.[13][14] To prevent this, one can use a lower boiling point solvent, slow down the cooling rate, or use a more dilute solution.[13]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the crystallization of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.

Issue 1: No Crystal Formation Upon Cooling

Possible Causes:

  • Solution is too dilute: The concentration of the compound is below the supersaturation point, even at lower temperatures.[13]

  • Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.[13]

  • Inappropriate solvent: The compound remains highly soluble in the chosen solvent even at low temperatures.

Solutions:

  • Increase Concentration: Gently evaporate some of the solvent to increase the concentration of the solute.[15] Be cautious not to evaporate too much, as this can lead to rapid, uncontrolled crystallization.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This can create microscopic imperfections on the glass that serve as nucleation sites.[15]

    • Seeding: Add a few seed crystals of the pure compound to the solution.[16][17] This provides a template for crystal growth and is a highly effective method to control crystallization.[16][17]

  • Solvent Re-evaluation: If the above methods fail, the solvent system is likely unsuitable. A systematic solvent screening is recommended.

Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")

Possible Causes:

  • Rapid cooling: The solution is cooled too quickly, causing the compound to separate from the solution at a temperature above its melting point.[12]

  • High concentration of impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.[12]

  • High solvent boiling point: The boiling point of the solvent is significantly higher than the melting point of the compound.[14]

Solutions:

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[5] Insulating the flask can also help.

  • Dilute the Solution: Add a small amount of additional hot solvent to decrease the concentration.[13]

  • Change Solvent System: Select a solvent with a lower boiling point.[14] Alternatively, a mixed-solvent system (anti-solvent crystallization) can be effective.[5]

Issue 3: Formation of Very Fine Needles or Powder

Possible Causes:

  • High level of supersaturation: The solution is too concentrated, leading to rapid and uncontrolled nucleation.[18]

  • Rapid cooling: Fast cooling rates favor nucleation over crystal growth, resulting in many small crystals.[4]

Solutions:

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.

  • Control the Cooling Profile: Employ a slower, more controlled cooling rate.[19] A programmed cooling profile can be beneficial for achieving larger crystals.

  • Utilize Seeding: Introduce seed crystals at a point of slight supersaturation to promote controlled growth on the existing surfaces rather than new nucleation.[16][20]

Issue 4: Co-crystallization of Impurities

Possible Causes:

  • Impurities have similar solubility profiles: The impurities are co-crystallizing with the desired compound.

  • Occlusion: Impurities are trapped within the crystal lattice as it forms.

Solutions:

  • Pre-purification: Consider a preliminary purification step, such as column chromatography, before the final crystallization.

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored and some polar impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[12]

  • Recrystallization: Perform a second crystallization of the obtained crystals. This will often result in a purer final product.

Experimental Protocols

Protocol 1: Single Solvent Cooling Crystallization

This is the most straightforward crystallization method and should be the starting point for optimization.

Methodology:

  • Solvent Selection: Choose a solvent in which Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for similar molecules include alcohols (ethanol, isopropanol) and acetonitrile.[21][22]

  • Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Growth: Once the solution has reached room temperature, and if crystal growth has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful when the compound is highly soluble in a solvent at all temperatures.[18][23]

Methodology:

  • Solvent System Selection:

    • "Good" Solvent: A solvent in which the compound is highly soluble.

    • "Anti-Solvent" (or "Poor" Solvent): A solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent.

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until a slight turbidity (cloudiness) persists. The rate of addition is a critical parameter.[24]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Cooling in an ice bath can be used to increase the yield once crystal formation is complete.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Cooling Crystallization protocol.

Protocol 3: Seeding for Polymorph Control and Crystal Size

Seeding is a powerful technique to control the crystalline form and achieve a more uniform crystal size distribution.[16][17]

Methodology:

  • Prepare Seed Crystals: Obtain or prepare a small quantity of the desired polymorph of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.

  • Prepare Supersaturated Solution: Prepare a solution of the compound as described in Protocol 1 or 2. Cool the solution to a temperature where it is slightly supersaturated but has not yet started to nucleate spontaneously. This is known as the metastable zone.[20]

  • Introduce Seeds: Add a small amount (typically 1-5% by weight) of the seed crystals to the supersaturated solution.[20]

  • Controlled Cooling/Anti-Solvent Addition: Continue the cooling process or anti-solvent addition at a controlled rate to promote the growth of the seed crystals rather than the formation of new nuclei.[16][18]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Cooling Crystallization protocol.

Data Presentation

Table 1: Common Solvents for Crystallization of Piperidinone Derivatives

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
AlcoholsMethanol, Ethanol, IsopropanolPolar Protic65, 78, 82Good for hydrogen-bonding compounds.[14][22]
KetonesAcetone, Methyl Ethyl KetonePolar Aprotic56, 80Good general-purpose solvents.[25]
EstersEthyl AcetateModerately Polar77Often used in mixed-solvent systems.[25]
NitrilesAcetonitrilePolar Aprotic82Can be effective for moderately polar compounds.
EthersDiethyl Ether, Tetrahydrofuran (THF)Low Polarity35, 66Often used as anti-solvents.[25]
HydrocarbonsHexane, Heptane, TolueneNon-polar69, 98, 111Typically used as anti-solvents.[14]
ChlorinatedDichloromethane (DCM)Moderately Polar40Low boiling point, but use with caution due to toxicity.[22]
Water-Highly Polar100Can be a solvent or anti-solvent depending on the compound's properties.[14]

Visualizations

Crystallization Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Steps start Start Crystallization (Cooling/Anti-Solvent) check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oil fine_powder Fine Powder/Needles check_crystals->fine_powder Fine good_crystals Good Quality Crystals check_crystals->good_crystals Yes increase_conc Increase Concentration no_crystals->increase_conc slow_cooling Slow Cooling Rate oiling_out->slow_cooling control_supersaturation Control Supersaturation fine_powder->control_supersaturation end_process Isolate & Dry good_crystals->end_process induce_nucleation Induce Nucleation (Scratch/Seed) increase_conc->induce_nucleation induce_nucleation->start Retry dilute_solution Dilute Solution slow_cooling->dilute_solution change_solvent Change Solvent dilute_solution->change_solvent change_solvent->start Retry control_supersaturation->slow_cooling

Caption: Decision tree for troubleshooting common crystallization issues.

Anti-Solvent Crystallization Workflow

G cluster_protocol Anti-Solvent Crystallization Protocol dissolve 1. Dissolve Compound in 'Good' Solvent add_antisolvent 2. Add Anti-Solvent (to turbidity) dissolve->add_antisolvent Slowly clarify 3. Clarify with 'Good' Solvent add_antisolvent->clarify Dropwise crystallize 4. Allow to Crystallize clarify->crystallize Stand isolate 5. Isolate, Wash, Dry crystallize->isolate

Caption: Step-by-step workflow for anti-solvent crystallization.

References

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]

  • SciSpace. (n.d.). Optimal strategies for controlling particle size in antisolvent crystallization operations. Retrieved from [Link]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). [Source not available].
  • Yang, Y., et al. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Retrieved from [Link]

  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Retrieved from [Link]

  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins: A Practical Approach. (2023, October 31). [Source not available].
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Taylor & Francis. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Retrieved from [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (2020, January 1). [Source not available].
  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Recent progress in antisolvent crystallization. Retrieved from [Link]

  • University of Strathclyde. (2023, February 9). Development of new approaches for understanding and optimizing antisolvent crystallization processes. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • PubMed. (2018, October 1). Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. Retrieved from [Link]

  • Process Parameters in the Purification of Curcumin by Cooling Crystallization. (2016, August 10). [Source not available].
  • IUCr Journals. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Retrieved from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). [Source not available].
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). [Source not available].
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. (n.d.). [Source not available].
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • MDPI. (2022, May 24). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Retrieved from [Link]

  • Syrris. (n.d.). Learn more about Crystallization. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • Peertechz Publications. (2016, September 30). Important Factors Influencing Protein Crystallization. Retrieved from [Link]

  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • SOP: CRYSTALLIZ
  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Crystalliz
  • J-Stage. (n.d.). Effect of pH on Dissolution and Crystallization Process of Aminophylline. Retrieved from [Link]

  • ResearchGate. (2022, April 12). (PDF) Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • ResearchGate. (2015, February 1). (PDF) Three-Sisters Chapter-3 Precision Cooling Crystallization. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5811547A - Method for inducing crystalline state transition in medicinal substance.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). [Source not available].
  • Google Patents. (n.d.). CN103435538A - (R)-3-amino piperidine hydrochloride preparation method.

Sources

Reference Data & Comparative Studies

Validation

The Cyclopropyl Moiety: A Key to Unlocking Potency and Selectivity in β-Amino Piperidinone DPP-4 Inhibitors

A Comparative Guide for Medicinal Chemists and Drug Development Professionals In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have established a significant rol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have established a significant role by prolonging the action of incretin hormones, thereby enhancing glucose-dependent insulin secretion.[1] Within this class, β-amino acid derivatives, particularly those built on a piperidin-2-one scaffold, have been a fertile ground for discovering potent and selective drug candidates. This guide delves into the critical role of the cyclopropyl group in optimizing the pharmacological profile of these inhibitors, using the (5R,6S)-5-amino-6-cyclopropylpiperidin-2-one scaffold as a focal point for comparison against its non-cyclopropyl analogs.

While direct head-to-head experimental data for (5R,6S)-5-amino-6-cyclopropylpiperidin-2-one and its immediate non-cyclopropyl counterparts is not extensively available in publicly accessible literature, we can synthesize a robust comparative analysis based on well-established structure-activity relationship (SAR) principles and data from closely related series of DPP-4 inhibitors. This guide will elucidate the mechanistic contributions of the cyclopropyl group to potency, selectivity, and pharmacokinetic properties, supported by generalized experimental protocols for assessing these critical drug attributes.

The Strategic Advantage of the Cyclopropyl Group

The introduction of a cyclopropyl group into a drug candidate is a widely used tactic in medicinal chemistry to address multiple challenges encountered during drug discovery. This small, rigid ring system imparts unique conformational and electronic properties that can profoundly influence a molecule's interaction with its biological target and its metabolic fate.

Key Contributions of the Cyclopropyl Moiety:
  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the enzyme's active site. This pre-organization often leads to a significant increase in binding affinity and, consequently, inhibitory potency.

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to reduced clearance and an extended plasma half-life.

  • Improved Selectivity: The defined three-dimensional shape of the cyclopropyl group can provide a better fit in the target's binding pocket while creating steric hindrance that prevents binding to off-target proteins, such as the closely related proteases DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been linked to severe toxicities in preclinical studies, making selectivity a critical safety parameter.

  • Favorable Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other physicochemical properties to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

The logical flow for evaluating the impact of the cyclopropyl group is outlined in the workflow below.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Pharmacokinetic Profiling cluster_3 Data Analysis & Candidate Selection A Design Analogs: Cyclopropyl vs. Non-Cyclopropyl (e.g., Isopropyl, Ethyl) B Chemical Synthesis A->B C DPP-4 Potency Assay (IC50 Determination) B->C D Selectivity Assays (DPP-8 & DPP-9 IC50) B->D F In Vitro ADME (e.g., Microsomal Stability) B->F E Calculate Selectivity Ratio (IC50 DPP-8/DPP-4, etc.) C->E D->E H Compare Potency, Selectivity, and PK Profiles E->H G In Vivo PK Studies (e.g., in Rodents) F->G G->H I Select Lead Candidate H->I

Fig. 1: Workflow for comparative evaluation of drug candidates.

Comparative Performance Analysis

Based on extensive SAR studies in related β-aminoamide series, we can project the expected performance differences between a 6-cyclopropyl-substituted piperidinone and its non-cyclopropyl analogs (e.g., 6-isopropyl or 6-ethyl).

Potency (DPP-4 Inhibition)

The primary measure of a DPP-4 inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The S1 pocket of the DPP-4 active site, which accommodates the substituent at the 6-position of the piperidinone ring, is hydrophobic.

  • (5R,6S)-5-amino-6-cyclopropylpiperidin-2-one: The cyclopropyl group is expected to fit snugly into the hydrophobic S1 pocket. Its rigidity helps to orient the crucial 5-amino group for optimal interaction with the key acidic residues Glu205 and Glu206 in the active site. This leads to a highly potent inhibition of the DPP-4 enzyme.

  • Non-Cyclopropyl Analogs (e.g., 6-isopropyl, 6-ethyl): While small alkyl groups like isopropyl and ethyl can also occupy the S1 pocket, their conformational flexibility may result in a less optimal presentation of the aminopiperidinone core to the active site residues. This can lead to a higher entropic cost of binding and, consequently, a higher IC50 value (lower potency) compared to the cyclopropyl analog.

Selectivity (DPP-8 and DPP-9 Inhibition)

High selectivity for DPP-4 over the homologous proteases DPP-8 and DPP-9 is paramount for a safe clinical candidate.

  • (5R,6S)-5-amino-6-cyclopropylpiperidin-2-one: The well-defined shape and size of the cyclopropyl group are often instrumental in achieving high selectivity. It can maximize favorable interactions within the DPP-4 S1 pocket while being too large or improperly shaped to fit into the corresponding pockets of DPP-8 and DPP-9, thus minimizing off-target inhibition.

  • Non-Cyclopropyl Analogs: Smaller, more flexible alkyl groups may not provide the same degree of steric hindrance in the active sites of DPP-8 and DPP-9, potentially leading to lower selectivity ratios (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4).

Pharmacokinetics (PK)

A favorable PK profile, including good oral bioavailability and a suitable half-life, is essential for a once-daily oral medication.

  • (5R,6S)-5-amino-6-cyclopropylpiperidin-2-one: The cyclopropyl group's resistance to CYP-mediated metabolism is a significant advantage. By blocking a potential site of metabolism, the cyclopropyl group can decrease metabolic clearance, leading to a longer half-life and higher oral bioavailability.

  • Non-Cyclopropyl Analogs: Simple alkyl groups, particularly those with secondary or tertiary hydrogens like an isopropyl group, can be more susceptible to oxidative metabolism. This can result in faster clearance, a shorter half-life, and lower overall drug exposure.

Table 1: Projected Comparative Data Summary
Parameter(5R,6S)-5-amino-6-cyclopropylpiperidin-2-oneNon-Cyclopropyl Analog (e.g., 6-isopropyl)Rationale for Difference
DPP-4 IC50 Low nMModerately Low nMRigid cyclopropyl group offers a better conformational fit in the S1 pocket, reducing the entropic penalty of binding.
DPP-8 IC50 High µMModerate µMThe defined shape of the cyclopropyl group provides steric hindrance in the DPP-8 active site, enhancing selectivity.
DPP-9 IC50 High µMModerate µMSimilar to DPP-8, the cyclopropyl group's structure prevents efficient binding to the DPP-9 active site.
Selectivity Ratio High (>1000-fold)ModerateThe combination of high DPP-4 potency and low off-target activity results in a superior selectivity profile for the cyclopropyl analog.
Microsomal Stability HighModerate to LowC-H bonds on the cyclopropyl ring are less prone to CYP-mediated oxidation compared to aliphatic C-H bonds.
In Vivo Half-life LongerShorterReduced metabolic clearance for the cyclopropyl analog leads to a longer duration of action in the body.

Experimental Protocols

To empirically validate the projected advantages of the cyclopropyl group, the following standardized in vitro assays are essential.

DPP-4, DPP-8, and DPP-9 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potency of the test compounds against the target enzymes.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP enzymes to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to enzyme activity. An inhibitor will reduce the rate of this reaction.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Enzyme Preparation: Dilute recombinant human DPP-4, DPP-8, or DPP-9 to a predetermined optimal concentration in the assay buffer (e.g., Tris-HCl, pH 7.5).

  • Assay Reaction: In a 96-well black microplate, add the diluted test compound solution.

  • Pre-incubation: Add the diluted enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

The following diagram illustrates the core principle of the fluorometric inhibition assay.

G DPP4 DPP-4 Enzyme Product AMC (Fluorescent) DPP4->Product Cleavage Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->DPP4 Inhibitor Test Compound (e.g., Piperidinone) Inhibitor->DPP4 Inhibition

Fig. 2: Principle of the DPP-4 fluorometric assay.
In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to phase I metabolism.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Protocol:

  • Compound Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Conclusion

The strategic incorporation of a cyclopropyl group at the 6-position of the 5-amino-piperidin-2-one scaffold represents a powerful approach in the design of next-generation DPP-4 inhibitors. While direct comparative data on the specific (5R,6S)-5-amino-6-cyclopropylpiperidin-2-one molecule is limited in the public domain, established principles of medicinal chemistry strongly suggest that the cyclopropyl moiety offers significant advantages over non-cyclopropyl analogs. These benefits include enhanced potency through conformational restriction, improved metabolic stability leading to a more favorable pharmacokinetic profile, and increased selectivity against off-target proteases like DPP-8 and DPP-9. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of these properties, enabling the selection of drug candidates with a higher probability of clinical success. The continued exploration of such structure-based design strategies will be crucial in advancing the treatment of type 2 diabetes.

References

  • Kim, D., et al. (2008). Discovery of Potent and Selective Dipeptidyl Peptidase IV Inhibitors Derived From Beta-Aminoamides Bearing Subsituted Triazolopiperazines. Journal of Medicinal Chemistry, 51(3), 589-602. Available at: [Link]

  • Shan, Z., et al. (2011). Discovery of potent dipeptidyl peptidase IV inhibitors derived from β-aminoamides bearing substituted[2][3][4]-triazolopiperidines for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(6), 1731-1735. Available at: [Link]

  • Wikipedia contributors. (2023). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Mehanna, A. S. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Soni, R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5875. Available at: [Link]

  • Huneif, M. A., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 28(1), 149. Available at: [Link]

  • Patel, B. D., et al. (2020). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. EMAN RESEARCH PUBLISHING. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS Methods for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one Detection

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the chiral analysis of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one. As the pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the chiral analysis of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one. As the pharmaceutical industry increasingly focuses on single-enantiomer drugs, the ability to develop and validate robust, stereoselective analytical methods is paramount.[1][2] This document moves beyond a simple checklist, offering in-depth rationale for experimental design choices and comparing two distinct chiral separation strategies to illustrate key performance differences. All methodologies and acceptance criteria are grounded in internationally recognized regulatory standards.

The Regulatory and Scientific Imperative for Chiral Method Validation

The stereochemical configuration of a chiral drug can dramatically influence its pharmacological and toxicological properties. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous analytical characterization of enantiomers.[2] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a foundational framework for validating analytical procedures, which is further detailed for bioanalytical methods by the FDA and EMA.[3][4][5][6] The objective of validation is to demonstrate through objective evidence that an analytical procedure is suitable for its intended purpose.[3][4]

This guide will compare two hypothetical LC-MS methods for the analysis of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one enantiomers in human plasma:

  • Method A: Utilizes a polysaccharide-based chiral stationary phase (CSP) with a protein precipitation (PPT) sample preparation.

  • Method B: Employs a macrocyclic glycopeptide-based CSP with a solid-phase extraction (SPE) sample preparation.

Foundational Choices: Method Development Causality

The success of a validation study is predicated on a well-developed method. For chiral LC-MS, the primary challenges are achieving baseline enantiomeric resolution while maintaining compatibility with mass spectrometry, which favors volatile mobile phases and minimal additives.[7][8]

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are workhorses in chiral separations, often used in normal-phase or polar organic modes.[8] Macrocyclic glycopeptide CSPs are highly versatile, functioning in reversed-phase, polar organic, and normal-phase modes, making them highly amenable to MS detection.[8] The choice of CSP dictates the mobile phase composition required for optimal separation.

  • Sample Preparation: The goal is to remove matrix components (e.g., proteins, phospholipids) that can cause ion suppression and interfere with quantification. PPT is a rapid, generic approach, but it may not provide the cleanest extracts. SPE offers superior selectivity and concentration, potentially improving the limit of quantitation (LOQ) and reducing matrix effects, albeit with a more complex and time-consuming procedure.

The Validation Workflow: A Visual Overview

A bioanalytical method validation is a structured process designed to assess the reliability and reproducibility of the method. The following diagram outlines the typical workflow, from initial setup to the analysis of study samples.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application dev Method Development (CSP, Mobile Phase, MS/MS) opt Method Optimization dev->opt spec Selectivity & Specificity opt->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec loq LOD & LOQ acc_prec->loq matrix Matrix Effect loq->matrix stability Stability matrix->stability robust Robustness stability->robust routine Routine Sample Analysis robust->routine isr Incurred Sample Reanalysis (ISR) routine->isr

Caption: Overall workflow for LC-MS bioanalytical method validation.

Core Validation Parameters: Protocols and Comparative Analysis

The following sections detail the experimental protocols for key validation parameters and present a comparative analysis of hypothetical results for Method A and Method B. Acceptance criteria are based on the FDA Bioanalytical Method Validation Guidance and EMA guidelines.[6][9]

Specificity and Selectivity

Expert Rationale: This parameter ensures that the method can unequivocally measure the analytes of interest without interference from matrix components, metabolites, or co-administered drugs. For chiral methods, it is also crucial to demonstrate that one enantiomer does not interfere with the detection of the other.

Experimental Protocol:

  • Analyze blank plasma samples from at least six different sources (individual donors).

  • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Analyze blank plasma samples spiked with potentially co-administered medications.

  • The response in blank samples at the retention time of the analytes should be less than 20% of the LLOQ response.

Linearity and Range

Expert Rationale: Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. This underpins the ability to accurately quantify unknown samples. A regression model (typically a weighted 1/x² linear regression) is used to fit the calibration curve.

Experimental Protocol:

  • Prepare a series of calibration standards in the biological matrix, consisting of a blank, a zero standard (blank + internal standard), and at least six non-zero concentration levels spanning the expected range.

  • Analyze the calibration curve in at least three separate runs.

  • The coefficient of determination (r²) should be ≥ 0.99.

  • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Expert Rationale: Accuracy describes the closeness of measured values to the true value, while precision measures the reproducibility of these measurements. These are the most critical parameters for ensuring reliable quantitative data. They are assessed by analyzing Quality Control (QC) samples at multiple concentration levels over several days.

Experimental Protocol:

  • Prepare QC samples in the matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of the upper limit).

  • Analyze at least five replicates of each QC level in three separate analytical runs performed on at least two different days (inter-day precision and accuracy).

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each level (±20% for LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% for LLOQ).[6][10]

Accuracy_Precision_Design cluster_intra Intra-Run (Within a single run) cluster_inter Inter-Run (Across all three runs) node_run1 Run 1 (Day 1) LLOQ (n=5) Low QC (n=5) Med QC (n=5) High QC (n=5) node_run2 Run 2 (Day 1) LLOQ (n=5) Low QC (n=5) Med QC (n=5) High QC (n=5) label_intra Calculate Mean, SD, %CV, Accuracy for each QC level within each run label_inter Calculate Overall Mean, SD, %CV, Accuracy for each QC level across all runs node_run3 Run 3 (Day 2) LLOQ (n=5) Low QC (n=5) Med QC (n=5) High QC (n=5)

Caption: Experimental design for assessing intra- and inter-run accuracy and precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expert Rationale: The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[4][11] The LOQ defines the lower end of the reportable range of the assay.

Experimental Protocol:

  • LOD is typically estimated as the concentration yielding a signal-to-noise ratio (S/N) of ≥ 3.

  • LOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy (within ±20% of nominal) and precision (≤20% CV).[10]

Comparative Performance Data

The following table summarizes hypothetical validation results for the two methods, highlighting the impact of different CSPs and sample preparation techniques.

Validation ParameterMethod A (Polysaccharide CSP + PPT)Method B (Macrocyclic CSP + SPE)Regulatory Acceptance Criteria
Linearity (r²) 0.9920.998≥ 0.99
Range 1 - 1000 ng/mL0.1 - 1000 ng/mLSuitable for intended purpose
LLOQ 1 ng/mL0.1 ng/mLAcc: ±20%, Prec: ≤20%
Accuracy (% Bias) -8.5% to +10.2%-5.1% to +4.8%±15% (±20% at LLOQ)
Precision (% CV) 6.8% to 12.5%3.2% to 8.9%≤15% (≤20% at LLOQ)
Matrix Effect (% CV) 14.5%6.2%≤15%
Recovery ~75%~95%Consistent and reproducible

Analysis of Results: Method B, which combines a highly efficient macrocyclic glycopeptide CSP with a cleaner SPE sample preparation, demonstrates superior performance. Its LLOQ is ten times lower, indicating better sensitivity. Furthermore, the accuracy, precision, and matrix effect results are significantly better, suggesting a more reliable and robust method. The higher recovery from SPE also contributes to the enhanced sensitivity. While Method A is acceptable, Method B is clearly preferable for demanding applications requiring high sensitivity and data integrity.

Robustness

Expert Rationale: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides confidence in its reliability during routine use.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).

  • Vary these parameters within a small, realistic range (e.g., column temperature ±2°C, mobile phase organic content ±2%).

  • Analyze Low and High QC samples under these modified conditions.

  • The results should remain within the acceptance criteria for accuracy and precision.

Conclusion

The validation of an LC-MS method for a chiral compound like Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a multi-faceted process that requires a deep understanding of both chromatographic principles and regulatory expectations. This guide demonstrates that while multiple analytical strategies may meet the minimum acceptance criteria, a careful selection of the chiral stationary phase and sample preparation technique can lead to a demonstrably superior method. Method B, with its combination of a macrocyclic glycopeptide CSP and solid-phase extraction, yielded a more sensitive, accurate, and robust assay compared to the more traditional polysaccharide CSP with protein precipitation. Ultimately, the choice of method should be guided by the specific requirements of the study, but a thorough and well-documented validation, grounded in the principles outlined here, is essential for ensuring data of the highest quality and integrity.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Rondaxe. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AAPS. E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • PubMed. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Taylor & Francis Online. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. [Link]

  • U.S. Department of Energy. (2003). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • MDPI. (2023). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. [Link]

  • ResearchGate. (2025). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations | Request PDF. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Chromatography Online. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. [Link]

Sources

Validation

Conformationally Restricted Scaffolds: Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one vs. Traditional Chiral Piperidines

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Evolution of Piperidine Scaffolds in Drug Disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Evolution of Piperidine Scaffolds in Drug Discovery

Chiral piperidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved pharmaceuticals and bioactive natural products 1. Historically, simple chiral piperidines (such as 3-aminopiperidine) have been heavily utilized. However, as drug discovery programs increasingly target complex protein-protein interactions, there is a growing demand for highly functionalized, conformationally restricted building blocks.

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one represents a next-generation chiral synthon. By incorporating a lactam core (piperidin-2-one) and a sterically demanding cyclopropyl group at the C6 position, this molecule solves several critical pharmacokinetic and toxicological challenges associated with traditional basic amines.

Structural & Mechanistic Rationalization

To understand why a medicinal chemist would select this specific di-substituted delta-lactam over simpler alternatives, we must analyze the causality behind its structural features:

  • Mitigation of hERG Liability (The Lactam Core): Simple piperidines possess a highly basic ring nitrogen (conjugate acid pKa ~10.0), which frequently leads to off-target binding with the hERG potassium channel, a primary cause of cardiotoxicity. The piperidin-2-one core converts this basic amine into a neutral amide, drastically reducing basicity-driven off-target effects while providing a versatile building block for further elaboration 2.

  • Metabolic Shielding & Conformational Locking (The C6-Cyclopropyl Group): Cytochrome P450 enzymes typically oxidize piperidines at the alpha-carbon adjacent to the nitrogen. The bulky cyclopropyl group at C6 provides intense steric shielding, blocking oxidative metabolism. Furthermore, it restricts the ring's ability to undergo chair-chair interconversion, locking the C5-amino group into a defined spatial vector for precise target engagement.

PharmacophoreLogic A Rel-(5R,6S)-5-amino- 6-cyclopropylpiperidin-2-one B 5-Amino Group (Target Engagement) A->B Vector 1 C 6-Cyclopropyl Group (Steric Shielding) A->C Vector 2 D Lactam Core (Reduced Basicity) A->D Vector 3 F Metabolic Stability C->F CYP Blockade E Reduced hERG Liability D->E Lower pKa

Fig 1. Pharmacophore vector logic of the 5-amino-6-cyclopropylpiperidin-2-one scaffold.

Comparative Performance Data

The following table summarizes the physicochemical and structural advantages of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one against standard alternatives used in early-stage library synthesis.

Property / FeatureRel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one(R)-3-Aminopiperidine3-Hydroxypiperidin-2-one
Core Structure Di-substituted Delta-LactamSimple Chiral PiperidineMono-substituted Delta-Lactam
Ring Nitrogen Basicity Non-basic (Lactam)Highly Basic (Amine)Non-basic (Lactam)
Primary Nucleophile C5 Primary AmineC3 Primary AmineC3 Hydroxyl
Conformational Rigidity High (C6-Cyclopropyl locking)Low (Flexible chair flipping)Moderate
Metabolic Shielding Excellent (Steric bulk at C6)Poor (Exposed alpha-carbons)Moderate
Stereochemical Control Cis relative configuration definedSingle stereocenterSingle stereocenter

Experimental Workflow: Chemoselective Functionalization

A primary challenge when utilizing transition metal-catalyzed asymmetric hydrogenation products or complex chiral amines is achieving chemoselectivity 3. Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one contains two nitrogen atoms: a primary aliphatic amine at C5 and a secondary lactam nitrogen at N1.

To build a drug scaffold, one must selectively functionalize these sites. The causality of this protocol relies on pKa differentiation . The primary amine is highly nucleophilic under neutral or mildly basic conditions, whereas the lactam nitrogen requires strong deprotonation (pKa ~15) to become an active nucleophile.

Step-by-Step Methodology: Orthogonal N-Derivatization

Phase 1: Chemoselective Amide Coupling at C5

  • Preparation: Dissolve Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Scientific Rationale: DIPEA is a non-nucleophilic base strong enough to free-base the C5 primary amine hydrochloride, but far too weak to deprotonate the lactam N-H.

  • Coupling: Add the desired carboxylic acid (1.1 eq) followed by HATU (1.2 eq). Stir at room temperature for 2 hours.

  • Validation: Monitor via LC-MS. The mass spectrum should show exclusive formation of the C5-amide without any N1-acylation. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Phase 2: Base-Mediated Alkylation of the Lactam Core

  • Deprotonation: Dissolve the purified C5-amide intermediate in anhydrous THF at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Scientific Rationale: NaH provides the necessary basicity to deprotonate the lactam nitrogen, generating a powerful localized nucleophile.

  • Electrophilic Addition: After 30 minutes of stirring (until H₂ evolution ceases), add an alkyl halide (e.g., methyl iodide or a benzyl bromide derivative, 1.5 eq).

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl.

  • Validation: Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography. NMR validation will confirm the disappearance of the broad lactam N-H peak (~6.5-7.0 ppm) and the appearance of the new N-alkyl protons.

Workflow S1 Step 1: Chemoselective C5-Acylation (Mild Base: DIPEA) S2 Step 2: Base-Mediated Deprotonation (Strong Base: NaH) S1->S2 C1 Control: LC-MS Monitoring (Confirm absence of N1-acylation) S1->C1 S3 Step 3: Electrophilic Alkylation (R-X Addition to N1 Lactam) S2->S3 S4 Step 4: Final Scaffold Isolation (Chromatographic Purification) S3->S4

Fig 2. Chemoselective functionalization workflow for the piperidin-2-one building block.

Strategic Recommendations

For drug development professionals targeting CNS indications or orally bioavailable systemic therapies, the transition from simple piperidines to highly substituted delta-lactams like Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a high-yield strategy. The upfront synthetic complexity of utilizing a di-substituted, stereochemically defined building block is heavily outweighed by the downstream ADME/Tox benefits—specifically, the pre-engineered metabolic stability provided by the cyclopropyl group and the reduced basicity of the lactam core.

References

  • ResearchGate Contributors. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Medicinal Chemistry, 55(15):6700-6715. Available at: [Link]

  • ACS Publications. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, Oct. 2021. Available at: [Link]

Sources

Comparative

Cross-Validation of Synthesis Routes for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The chiral vicinal diamine motif embedded within a valerolactam ring—specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The chiral vicinal diamine motif embedded within a valerolactam ring—specifically Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one —is a highly privileged scaffold in modern drug discovery[1]. It is frequently utilized in the design of conformationally restricted peptidomimetics, particularly for protease inhibitors and protein-protein interaction (PPI) antagonists. Synthesizing this densely functionalized, sterically hindered piperidin-2-one with high enantio- and diastereoselectivity presents a significant chemical challenge.

This guide cross-validates three distinct synthetic methodologies: a chemical asymmetric aza-Henry cascade, a biocatalytic transamination with dynamic kinetic resolution (DKR), and a traditional electrophilic azidation. By analyzing the causality behind these experimental choices, this guide provides a self-validating framework for selecting the optimal route based on scale, cost, and environmental impact.

Mechanistic Pathway Visualization

SynthesisRoutes Target Rel-(5R,6S)-5-amino-6- cyclopropylpiperidin-2-one R1_Start Cyclopropanecarboxaldehyde + Ethyl 4-nitrobutanoate R1_Imine (R)-t-Butanesulfinyl Imine R1_Start->R1_Imine Ti(OEt)4 R1_AzaHenry Aza-Henry Addition (Diastereoselective) R1_Imine->R1_AzaHenry Base R1_Red Nitro Reduction & Lactamization R1_AzaHenry->R1_Red Zn/HCl R1_Red->Target HCl (Deprotection) R2_Start 6-Cyclopropylpiperidine- 2,5-dione R2_Enzyme ω-Transaminase (ω-TA) + Isopropylamine R2_Start->R2_Enzyme PLP Cofactor R2_DKR Dynamic Kinetic Resolution (DKR) R2_Enzyme->R2_DKR pH 7.5, 30°C R2_DKR->Target Spontaneous R3_Start 6-Cyclopropylpiperidin-2-one R3_Enolate Chiral Enolate Formation (KHMDS, -78°C) R3_Start->R3_Enolate Protect N1 R3_Azidation Electrophilic Azidation (Trisyl Azide) R3_Enolate->R3_Azidation Stereocontrol R3_Red Azide Reduction (Pd/C, H2) R3_Azidation->R3_Red H2 R3_Red->Target Deprotection

Mechanistic pathways for the synthesis of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.

Route 1: Diastereoselective Aza-Henry Reaction (Ellman's Auxiliary)

Causality & Logic

The aza-Henry (nitro-Mannich) reaction between a nitroalkane and an imine is notoriously difficult to control stereochemically. However, by utilizing Ellman's (R)-tert-butanesulfinamide auxiliary, the chiral environment around the imine tightly coordinates the incoming nucleophile via a closed, six-membered chair-like transition state[2]. This establishes the C6 stereocenter with high fidelity. The subsequent reduction of the nitro group at C5 naturally triggers an intramolecular aminolysis of the ethyl ester. This spontaneous lactamization acts as a self-validating step: if the preceding aza-Henry reaction fails or degrades, the cyclization will not occur, allowing for easy isolation of the target lactam from linear impurities[2].

Experimental Protocol
  • Imine Condensation: Suspend cyclopropanecarboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) and stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate to yield the chiral imine.

  • Aza-Henry Addition: Cool a solution of ethyl 4-nitrobutanoate (1.2 eq) in THF to -78°C. Add LiHMDS (1.2 eq) dropwise to generate the nitronate. After 30 minutes, add the chiral imine (1.0 eq) dropwise. Stir for 4 hours at -78°C, then quench with saturated aqueous NH₄Cl. Isolate the major (anti) diastereomer via flash chromatography.

  • Reduction & Cascade Cyclization: Dissolve the isolated nitro-ester in MeOH. Add activated Zn dust (10 eq) and 1M HCl dropwise at 0°C. The reduction of the nitro group to a primary amine is followed by spontaneous cyclization at room temperature over 6 hours to form the protected piperidin-2-one.

  • Deprotection: Treat the resulting lactam with 4M HCl in dioxane for 2 hours to cleave the sulfinyl group. Concentrate in vacuo to yield Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride[1].

Route 2: Biocatalytic Transamination with Dynamic Kinetic Resolution (DKR)

Causality & Logic

Traditional chemical amination requires heavy metals and multi-step protection/deprotection sequences. Using an engineered pyridoxal 5′-phosphate (PLP)-dependent ω-transaminase (ω-TA) allows for direct, asymmetric reductive amination of a ketone precursor[3][4]. For the 6-cyclopropylpiperidine-2,5-dione precursor, the C5 position is a ketone. Because the C6 proton (alpha to the ketone and the lactam nitrogen) is highly acidic, it rapidly epimerizes in the aqueous buffer (pH 7.5). The ω-TA selectively consumes the (6S)-enantiomer to form the (5R)-amine. This Dynamic Kinetic Resolution (DKR) drives the entire racemic pool to the single (5R,6S) diastereomer, bypassing the 50% yield limit of traditional kinetic resolutions and achieving high atom economy[4].

Experimental Protocol
  • Substrate Preparation: Suspend 6-cyclopropylpiperidine-2,5-dione (50 mM) in 100 mM potassium phosphate buffer (pH 7.5) containing 5% DMSO as a co-solvent to aid solubility.

  • Enzyme & Cofactor Addition: Add an engineered ω-TA (e.g., ATA-117 variant, 5 mg/mL), Pyridoxal 5'-phosphate (PLP, 1 mM), and Isopropylamine (1 M) as the amine donor[3].

  • Incubation: Incubate the reaction mixture at 30°C with orbital shaking (250 rpm) for 24–48 hours. Monitor the conversion via chiral HPLC.

  • Isolation: Upon completion, basify the mixture to pH 10 using 10M NaOH to deprotonate the newly formed amine. Extract extensively with EtOAc. Dry the organic layer over Na₂SO₄ and evaporate to yield the highly enantioenriched target compound.

Route 3: Electrophilic Azidation of a Chiral Enolate

Causality & Logic

When de novo ring synthesis is not viable, late-stage functionalization of a pre-formed lactam is required[5]. Starting from racemic 6-cyclopropylpiperidin-2-one, the lactam nitrogen is protected with a bulky Boc group to shield one face of the ring. Generation of the kinetic enolate at C5, followed by trapping with Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide), proceeds via an electrophilic azidation. The bulky C6 cyclopropyl group sterically forces the incoming azide to attack from the opposite face, establishing the trans relationship. While conceptually elegant, this route suffers from lower yields due to over-azidation and enolate equilibration issues.

Experimental Protocol
  • Protection: React 6-cyclopropylpiperidin-2-one with Boc₂O (1.5 eq) and DMAP (0.1 eq) in DCM for 12 hours to yield the N-Boc protected lactam.

  • Enolate Generation: Cool the N-Boc lactam in anhydrous THF to -78°C. Dropwise add KHMDS (1.1 eq) to form the kinetic enolate. Stir for 1 hour.

  • Azidation: Add a pre-cooled solution of Trisyl azide (1.2 eq) in THF. Stir for 2 hours at -78°C, then quench with glacial acetic acid to trap the intermediate.

  • Reduction & Deprotection: Hydrogenate the azide intermediate using 10% Pd/C under H₂ (1 atm) in MeOH for 4 hours. Finally, cleave the Boc group using 20% TFA in DCM to yield the final product[5].

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three evaluated synthetic routes. Data is normalized for a 10-gram scale synthesis.

MetricRoute 1: Aza-Henry (Chemical)Route 2: Transaminase (Biocatalytic)Route 3: Azidation (Traditional)
Overall Yield 45% (4 steps)78% (1 step from dione)28% (4 steps)
Diastereomeric Excess (de) 92%>98%85%
Enantiomeric Excess (ee) >99% (Auxiliary controlled)>99% (Enzyme controlled)N/A (Requires chiral separation)
E-factor (Waste/Product) 451285
Scalability High (Standard reactors)Very High (Aqueous, ambient temp)Low (Requires -78°C, azide hazards)
Relative Cost per Gram ModerateLow (At scale)High

Conclusion & Recommendations

The selection of the synthesis route for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one heavily depends on the development phase:

  • For Discovery Chemistry (mg to g scale): Route 1 (Aza-Henry) is the most robust and predictable. Ellman's auxiliary provides absolute stereochemical control, and the cascade lactamization ensures high purity of the intermediate without the need for extensive optimization.

  • For Process Chemistry & Manufacturing (kg scale): Route 2 (Biocatalytic) is the undisputed champion. The use of a transaminase coupled with Dynamic Kinetic Resolution (DKR) eliminates the need for chiral auxiliaries, drastically reduces the E-factor, and operates under mild, aqueous conditions.

  • Route 3 (Azidation) is largely obsolete for commercial manufacturing due to the safety hazards of azides and cryogenic requirements, but it remains conceptually important for late-stage functionalization of complex piperidine libraries.

References

  • Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanes RUA (Institutional Repository of the University of Alicante)[Link]

  • Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes SciSpace [Link]

  • Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor Journal of the American Chemical Society (ACS) [Link]

  • An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine The Journal of Organic Chemistry (ACS) [Link]

Sources

Comparative

Spectroscopic Validation of Rel-(5R,6S)-5-Amino-6-cyclopropylpiperidin-2-one Purity: A Comparative Methodological Guide

Executive Summary Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a stereochemically dense δ -lactam building block, frequently utilized in the synthesis of advanced small-molecule therapeutics such as kinase and PAR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a stereochemically dense δ -lactam building block, frequently utilized in the synthesis of advanced small-molecule therapeutics such as kinase and PARP inhibitors. For researchers and drug development professionals, validating the purity of this specific intermediate is a multifaceted challenge. You are not merely proving the absence of chemical byproducts; you must definitively confirm the relative cis/trans stereochemistry at the C5 and C6 positions and accurately quantify the stoichiometric ratio if the compound is isolated as a salt (e.g., hydrochloride).

This guide provides an objective, data-driven comparison of the three primary analytical modalities used to validate this molecule: Quantitative NMR (qNMR) coupled with 2D NOESY , LC-HRMS , and Chiral SFC . As a Senior Application Scientist, I will outline the causality behind these experimental choices and provide self-validating protocols to ensure absolute analytical integrity.

The Analytical Challenge: Why Standard HPLC-UV Fails

Relying solely on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this molecule introduces critical blind spots:

  • Chromophore Deficiency: The piperidin-2-one core lacks an extended conjugated π -system. It relies on the isolated amide bond, which absorbs weakly at low wavelengths (210–220 nm). At these wavelengths, mobile phase additives (like formic acid) cause severe baseline drift, masking trace impurities.

  • Stereochemical Blindness: 1D chromatography on standard C18 columns cannot reliably differentiate the (5R,6S) relative configuration from its (5R,6R) or (5S,6S) diastereomers.

  • Salt Form Ambiguity: HPLC-UV cannot quantify the ratio of the free base to its counterion (e.g., HCl), which is critical for calculating the exact molar yield in subsequent synthetic steps.

To overcome these limitations, an orthogonal approach utilizing qNMR and LC-HRMS is required.

Methodological Comparison

To establish a robust analytical target profile, we must compare the capabilities of the available spectroscopic and chromatographic techniques.

Table 1: Comparative Performance of Analytical Modalities
Parameter1H qNMR & 2D NOESYLC-HRMS (Orbitrap/TOF)Chiral SFC-UV/MS
Primary Utility Absolute mass fraction & relative stereochemistryTrace chemical purity & structural elucidationEnantiomeric/Diastereomeric excess (ee/de)
Limit of Detection (LOD) ~0.5 - 1.0%< 0.01% ~0.05%
Stereochemical Resolution High (via NOE spatial correlations)Low (Masses are identical)High (Requires chiral stationary phase)
Salt Form Quantification Yes (Simultaneous counterion integration)No (Salts dissociate in ESI source)No
Reference Standard Required? No (Primary ratio method)Yes (For absolute quantitation)Yes (To identify retention times)
Throughput Medium (15-30 mins / sample)High (3-5 mins / sample)High (3-5 mins / sample)

Experimental Protocols: Self-Validating Workflows

The following methodologies are designed as self-validating systems . A self-validating protocol contains internal checks that automatically flag system failures, ensuring that false positives or false negatives are never reported.

Protocol 1: qNMR & 2D NOESY (Structural & Diastereomeric Purity)

Causality: qNMR is a primary ratio method. Because the NMR signal integral is directly proportional to the number of nuclei, we can determine absolute purity without a reference standard of the analyte itself, as outlined by the [1]. 2D NOESY is deployed because the relative stereochemistry of substituted piperidines dictates the spatial proximity of the C5 and C6 protons, yielding a diagnostic Nuclear Overhauser Effect (NOE) cross-peak [3, 4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of the Rel-(5R,6S) sample and ~5.0 mg of Maleic acid (Traceable Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve in 600 µL of DMSO- d6​ . Causality: DMSO- d6​ is chosen over D2​O to prevent the rapid deuterium exchange of the -NH 2​ and lactam -NH protons, preserving the complete structural fingerprint.

  • T1 Inversion-Recovery (Self-Validation Step): Run a rapid T1 experiment to determine the longest longitudinal relaxation time of the analyte.

  • qNMR Acquisition: Acquire the 1 H spectrum at 500 MHz. Critical Parameter: Set the relaxation delay (D1) to 5 × T1 (typically 30–60 seconds). If D1 is too short, the Maleic acid integral will skew, and the validation check will fail.

  • 2D NOESY Acquisition: Execute a NOESY sequence with a mixing time ( τm​ ) of 300–500 ms.

  • Data Processing: Integrate the isolated cyclopropyl multiplet against the Maleic acid singlet ( δ 6.26 ppm). Confirm the (5R,6S) relative stereochemistry by verifying the presence/absence of the diagnostic NOE cross-peak between H-5 and H-6.

Protocol 2: LC-HRMS Impurity Profiling (Chemical Purity)

Causality: High-resolution mass spectrometry (HRMS) is the gold standard for trace impurity profiling in small molecule drug discovery [2]. It provides sub-3 ppm mass accuracy, allowing us to detect trace alkylation byproducts or unreacted starting materials without relying on UV absorbance.

Step-by-Step Methodology:

  • System Suitability Test (SST) (Self-Validation Step): Inject a blank (0.1% Formic acid in Water/MeCN) followed by a mass calibration standard. Causality: The workflow validates itself here; if the blank shows carryover or the calibrant mass error exceeds 3 ppm, the sequence automatically aborts.

  • Chromatography: Utilize a Waters ACQUITY UPLC BEH Amide (HILIC) column. Causality: The highly polar primary amine at C5 causes severe peak tailing and poor retention on standard C18 phases. HILIC ensures sharp, Gaussian peak shapes.

  • Mobile Phase: Gradient elution using 10 mM Ammonium Formate in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Detection: Operate in ESI+ mode, full scan m/z 50–500. Utilize data-dependent MS/MS (ddMS2) to fragment and structurally elucidate any unknown degradants exceeding the 0.05% reporting threshold.

Visualizations

Orthogonal Purity Validation Workflow

The following decision tree illustrates the autonomous validation logic required to clear a batch of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one for downstream synthesis.

Workflow Start Rel-(5R,6S)-5-amino-6- cyclopropylpiperidin-2-one Sample Batch qNMR 1H qNMR & 2D NOESY (Absolute Mass Fraction & Diastereomeric Purity) Start->qNMR LCHRMS LC-HRMS (ESI+) (Trace Chemical Purity & Structural Elucidation) Start->LCHRMS SFC Chiral SFC-UV (Enantiomeric Excess Validation) Start->SFC Pass1 Diastereomeric Purity >99% Relative Config Confirmed qNMR->Pass1 Pass2 Chemical Purity >99.5% Mass Error < 3 ppm LCHRMS->Pass2 Pass3 ee > 99% (If resolved) SFC->Pass3 Final Fully Validated API Intermediate Pass1->Final Pass2->Final Pass3->Final

Caption: Orthogonal purity validation workflow for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.

Diagnostic NOESY Spatial Correlations

The 2D NOESY experiment maps the spatial proximity (< 5 Å) of protons. The intensity of the cross-peak between H-5 and H-6 definitively proves the relative stereochemical relationship dictated by the (5R,6S) configuration.

NOESY H5 H-5 (Methine) H6 H-6 (Methine) H5->H6 Diagnostic NOE (Spatial Proximity) NH2 5-NH2 (Amine) H5->NH2 Covalent Bond Cyclo 6-Cyclopropyl (Group) H6->Cyclo Covalent Bond

Caption: Diagnostic 2D NOESY spatial correlations confirming the relative stereochemistry at C5 and C6.

References

  • Lin, B., Gu, C., & Pease, J. H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link] [2]

  • Wei, K., et al. (2005). Nigramides A−S, Dimeric Amide Alkaloids from the Roots of Piper nigrum. The Journal of Organic Chemistry.[Link] [3]

  • Total synthesis of the discorhabdin V-type alkaloids. (n.d.). Stanford Digital Repository. [Link] [4]

Safety & Regulatory Compliance

Safety

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one proper disposal procedures

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one: Comprehensive Disposal and Spill Response Guide As an active pharmaceutical ingredient (API) intermediate, Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (often handled...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one: Comprehensive Disposal and Spill Response Guide

As an active pharmaceutical ingredient (API) intermediate, Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (often handled as a hydrochloride salt) presents specific handling and disposal challenges. This compound features both a primary amine and a piperidone ring, giving it distinct basicity, nucleophilicity, and biological activity.

This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant protocols for the safe operational handling, spill containment, and terminal disposal of this compound.

Physicochemical & Hazard Profiling

To manage chemical waste effectively, one must understand the causality behind the hazards. Amines act as weak bases and nucleophiles, meaning they can react exothermically with strong acids and oxidizing agents. Furthermore, the thermal decomposition of piperidone derivatives generates toxic nitrogen oxides (NOx)[1], dictating that standard landfill disposal is strictly prohibited.

Table 1: Hazard Profile and Operational Implications

Property / HazardDetailsOperational Implication
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]Mandates strict PPE (nitrile gloves, goggles). Dust masks or fume hoods are required to prevent respiratory irritation[2].
Chemical Reactivity Basic amine functionalityHighly incompatible with strong oxidizers, acid chlorides, and anhydrides. Segregate waste streams accordingly.
Combustion Byproducts CO, CO₂, NOₓ[1]Terminal disposal must be routed to high-temperature incineration facilities equipped with NOₓ scrubbers.
EPA RCRA Status Unlisted (Evaluate for D002)[3]While not explicitly P- or U-listed, extreme pH aqueous solutions of this compound may trigger characteristic corrosivity (D002)[3].

Operational Spill Response Workflow

Under the OSHA Laboratory Standard (29 CFR 1910.1450) and HAZWOPER regulations (29 CFR 1910.120), laboratories must implement a definitive Chemical Hygiene Plan for spill containment[4],[5]. The following decision tree outlines the immediate operational logic for a spill involving this compound.

SpillResponse Start Spill Detected: Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one Assess Assess Volume & Risk (OSHA 29 CFR 1910.120) Start->Assess Major Major Spill (>500g/500mL) or High Inhalation Risk Assess->Major Yes Minor Minor Spill (<500g/500mL) Incidental Spill Assess->Minor No Evacuate Evacuate Area & Call HAZMAT Major->Evacuate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Contain Spill: Use Vermiculite/Sand PPE->Contain Collect Collect & Seal in Compatible Waste Container Contain->Collect Decon Decontaminate Surface (1% Acetic Acid then Water) Collect->Decon Dispose Label as Hazardous Waste (EPA RCRA Compliant) Decon->Dispose

Caption: Decision matrix for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one spill containment.

Incidental Spill Cleanup Protocol

Causality Check: We utilize inert absorbents (like vermiculite) rather than combustible materials (like sawdust) because concentrated amines can lower the autoignition temperature of organic materials, posing a secondary fire hazard[1].

  • Isolate and Protect: Secure the area. Don fresh nitrile gloves, safety goggles, and a standard lab coat[6].

  • Containment: Surround the solid powder or liquid solution with an inert absorbent (vermiculite or diatomaceous earth) to prevent spreading[5].

  • Collection: Use a non-sparking scoop to gently transfer the material into a sealable, heavy-duty hazardous waste bag or High-Density Polyethylene (HDPE) bucket[7].

  • Chemical Decontamination (Self-Validating Step): Wipe the affected surface with a 1% acetic acid solution. Why? The mild acid neutralizes the residual free-base amine, converting it into a highly water-soluble acetate salt. Follow with a distilled water wipe. Validate decontamination by touching pH paper to the final wet surface; a neutral reading (pH 6-7) confirms the basic amine has been entirely removed.

Step-by-Step Terminal Disposal Procedures

Proper segregation is the cornerstone of laboratory safety and EPA compliance. Never pour Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one down the drain, as biologically active amines disrupt microbial ecosystems in wastewater treatment facilities.

Protocol A: Solid Waste Disposal

This includes unreacted powder, contaminated weighing paper, spatulas, and empty reagent vials.

  • Segregation: Place all solid waste into a designated, puncture-resistant HDPE container.

  • Isolation: Ensure this container is kept completely separate from solid oxidizers (e.g., nitrates, permanganates) to prevent spontaneous exothermic reactions.

  • Labeling: Affix a GHS-compliant label reading: "Hazardous Waste - Toxic/Irritant Solid (Contains Piperidone Amine Derivative)."

  • Terminal Routing: Transfer to the facility's Satellite Accumulation Area (SAA) for eventual high-temperature incineration by a licensed vendor.

Protocol B: Aqueous Waste Disposal

When the compound is used in aqueous workups, the resulting waste stream must be carefully managed to prevent the generation of characteristic corrosive waste (EPA D002)[3].

  • pH Assessment: Measure the pH of the waste solution. Solutions of the free base will be highly alkaline, while the hydrochloride salt may be slightly acidic.

  • Neutralization:

    • If Basic (pH > 8.5): Slowly add 1M Citric Acid dropwise while stirring until the pH reaches 6.0–8.0.

    • If Acidic (pH < 5.5): Slowly add 1M Sodium Bicarbonate until the pH reaches 6.0–8.0.

  • Validation: Confirm the stable neutral pH using a calibrated pH meter or broad-range pH paper.

  • Bulking: Pour the neutralized solution into a carboy labeled "Aqueous Waste - Trace Organic Amines." Do not mix this stream with heavy metal waste or cyanides, as amines can form stable, highly toxic coordination complexes with transition metals.

Protocol C: Organic Solvent Waste

If the compound is dissolved in organic solvents (e.g., during chromatography or extraction):

  • Halogenated vs. Non-Halogenated: Determine the primary solvent. If dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated Organic Waste carboy. If dissolved in Methanol, Ethanol, or Ethyl Acetate, route to the Non-Halogenated Organic Waste carboy.

  • Venting: Ensure the waste carboy utilizes a vented cap to prevent pressure buildup from potential off-gassing.

References

  • NextSDS. "rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride Hazard Classifications." NextSDS Substance Database. URL: [Link]

  • Lab Manager. "Chemical Spill Management and Response." Lab Manager Safety Procedures. URL:[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Listings and Characteristic Wastes (40 CFR 261)." EPA.gov. URL: [Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS.org. URL:[Link]

  • YMAWS. "Key Elements of an OSHA Compliant Laboratory Safety Management Program." YMAWS.com. URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential safety and logistical information...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential safety and logistical information for handling Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, a compound of interest in contemporary research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes critical safety data from structurally related compounds, such as aminopiperidines and cyclopropyl-containing molecules, to establish a robust and cautious handling protocol. The principles of chemical causality and a self-validating system of protocols are central to this guide, ensuring that you can work with confidence and security.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is paramount. Based on the known risks of analogous compounds, a comprehensive hazard profile can be constructed.

A Safety Data Sheet for a related aminopiperidine derivative highlights several key hazards:

  • Acute Toxicity : Toxic if swallowed.[1] The oral LD50 in rats for a similar compound was found to be 190 mg/kg, indicating significant toxicity.[1]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Given these identified risks, it is imperative to adopt stringent safety measures to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated reactivity and toxicity.

PPE ComponentSpecifications and Rationale
Hand Protection Wear impervious gloves, such as nitrile, and ensure they are changed immediately if contaminated. This is crucial to prevent skin irritation and potential dermal absorption.[1]
Eye and Face Protection Use safety goggles with side shields and a face shield. This provides comprehensive protection against splashes and airborne particles that could cause serious eye irritation.[2][3]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the compound as a powder or when there is a risk of aerosolization.[1][4] This is to mitigate the risk of respiratory irritation.
Protective Clothing A lab coat is mandatory. For larger quantities or in situations with a higher risk of exposure, a disposable Tyvek suit is advised to prevent skin contact.[2][5]

Operational Protocols: From Benchtop to Disposal

Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step guidance, visualized in the workflow diagram below, provides a clear path for safe handling.

Engineering Controls and Handling
  • Ventilation : Always handle this compound in a well-ventilated area.[2][6] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]

  • Avoiding Contamination : Do not eat, drink, or smoke in the handling area.[1][2] Wash hands and face thoroughly after handling the substance.[1]

  • Spill Management : In the event of a spill, immediately evacuate the area and alert emergency responders.[6] Use appropriate absorbent materials and non-sparking tools for cleanup.[4]

Step-by-Step Handling Procedure
  • Preparation : Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • In Case of Exposure :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1][2]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][2]

    • Inhalation : Move the individual to fresh air.[1]

    • Ingestion : If swallowed, give two glasses of water to drink and seek immediate medical advice. Do not induce vomiting.[1][7]

  • Decontamination : Thoroughly decontaminate all surfaces and equipment after use.

  • Waste Disposal : Dispose of all waste, including contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations.[8]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood Next handle_weigh Weighing and Transfer in Hood prep_hood->handle_weigh Proceed handle_exp Exposure Response Protocol handle_weigh->handle_exp If Exposure Occurs cleanup_decon Decontaminate Surfaces handle_weigh->cleanup_decon Complete cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste Final Step

Caption: Safe handling workflow for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a clear and practiced response plan is vital.

Emergency SituationImmediate Actions
Fire Use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[6] Stay in the danger area only with self-contained breathing apparatus.[1]
Accidental Release Isolate the spill area.[4] Wear full protective clothing and a self-contained breathing apparatus.[4] Prevent entry into waterways and sewers.[4]
Medical Emergency Follow the first-aid measures outlined in section 3.2. Immediately call a poison center or doctor.[1]

Disposal Plan: Environmental Responsibility

All materials contaminated with Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, including the compound itself, empty containers, and used PPE, must be treated as hazardous waste.[8] These materials should be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste disposal company. Adherence to all institutional, local, and national environmental regulations is mandatory.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this novel compound, fostering a culture of safety and scientific integrity.

References

  • MilliporeSigma. (2025, September 22).
  • Euclid Chemical. (2022, November 11).
  • Fisher Scientific. (2009, March 31).
  • Jubilant Ingrevia Limited. (n.d.).
  • Carl ROTH. (2025, March 31).
  • Covetrus. (2011, September 26). Material Safety Data Sheet Section 1. Identification of Substance and Contact Information Synergized Delice Pour-On Insecticide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 2
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.